IKD-8344
Description
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Propriétés
IUPAC Name |
2,9,18,25-tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPYTLCDIMCGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to IKD-8344
Abstract
This compound is a naturally occurring macrocyclic dilactone with a complex chemical structure, identified as a promising therapeutic candidate due to its diverse biological activities. Isolated from Spirillospora sp., this compound has demonstrated potent cytotoxic, antifungal, and anthelmintic properties in preclinical studies. This document provides a comprehensive technical overview of this compound, including its chemical properties, observed biological activities with corresponding quantitative data, and detailed experimental methodologies. Furthermore, it visualizes the current understanding of its synergistic interactions and experimental workflows.
Introduction
This compound is a macrodiolide antibiotic originally isolated from an actinomycete species.[1][2][3] Its molecular formula is C48H76O12, and it has a molecular weight of 845.1 g/mol .[1][2] The compound is characterized as a macrocyclic dilactone and has garnered significant interest for its broad spectrum of bioactivity.[1][2][3] This guide synthesizes the available technical data on this compound to serve as a foundational resource for ongoing research and development efforts.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C48H76O12 | [1][2] |
| Molecular Weight | 845.1 g/mol | [2] |
| CAS Number | 129046-69-1 | [1] |
| Class | Macrocyclic Dilactone | [1][2][3] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [2][3] |
| Storage | -20°C | [1][2] |
Biological Activities and Quantitative Data
This compound has demonstrated significant activity across three main areas: oncology, mycology, and parasitology. The following tables summarize the key quantitative findings from preclinical research.
Cytotoxic Activity
This compound exhibits potent cytotoxicity against murine leukemia cells.
| Cell Line | IC50 (ng/mL) | Reference |
| L5178Y Murine Leukemia | 0.54 | [1][3] |
Antifungal Activity
The compound is a selective inhibitor of the mycelial form of Candida albicans.
| Organism | MIC (µg/mL) | Activity | Reference |
| Candida albicans (mycelial form) | 6.25 | Growth Inhibition | [1][2][3] |
Antimicrobial Synergy
This compound potentiates the activity of polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia.
| Organism | Compound Combination | Effect | Reference |
| Burkholderia cenocepacia | This compound + Polymyxin B | Potentiation of Polymyxin B activity | [1][2] |
Anthelmintic Activity
This compound has shown activity against the parasitic nematode Trichinella spiralis both in laboratory settings and in living organisms.
| Organism | Activity | Reference |
| Trichinella spiralis | In vitro and in vivo activity | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices and inferences from the available literature.
Cytotoxicity Assay against L5178Y Murine Leukemia Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against L5178Y cells.
Methodology:
-
Cell Culture: L5178Y cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to various concentrations with the culture medium.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.
-
The cells are exposed to the serially diluted this compound concentrations.
-
A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.
-
The plates are incubated for 48-72 hours.
-
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing against Candida albicans
Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the mycelial growth of C. albicans.
Methodology:
-
Inoculum Preparation: C. albicans is grown in a yeast-promoting medium (e.g., YPD broth) overnight. The cells are then washed and resuspended in a hyphae-inducing medium (e.g., RPMI-1640) to a standardized concentration.
-
Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
This compound is serially diluted in the hyphae-inducing medium.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at 37°C for 24-48 hours to allow for hyphal growth.
-
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible mycelial growth compared to the drug-free control well. This can be assessed visually or by measuring the optical density.
Synergy Testing with Polymyxin B against Burkholderia cenocepacia
Objective: To evaluate the synergistic antimicrobial effect of this compound in combination with polymyxin B.
Methodology:
-
Checkerboard Assay:
-
A two-dimensional checkerboard dilution is set up in 96-well plates.
-
This compound is serially diluted along the x-axis, and polymyxin B is serially diluted along the y-axis.
-
A standardized inoculum of B. cenocepacia is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound.
Caption: Workflow for determining the cytotoxic activity of this compound.
Caption: Synergistic interaction of this compound and Polymyxin B.
Conclusion
This compound is a compelling natural product with a range of biological activities that warrant further investigation. Its potent cytotoxic effects against cancer cells, selective inhibition of fungal pathogens, and ability to synergize with existing antibiotics highlight its potential as a versatile therapeutic agent. The detailed experimental protocols and conceptual workflows provided in this guide are intended to facilitate future research into the mechanisms of action and potential clinical applications of this compound. Further studies are essential to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic promise.
References
In-Depth Technical Guide to IKD-8344: A Macrocyclic Dilactone with Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKD-8344 is a naturally occurring macrocyclic dilactone with the chemical formula C48H76O12. First isolated from an actinomycete species, this complex molecule has demonstrated a range of biological activities, including cytotoxic, antifungal, and synergistic antibacterial effects. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological functions of this compound, presenting quantitative data in a structured format and detailing available experimental methodologies. While the precise molecular mechanisms and signaling pathways of this compound are not yet fully elucidated, this document summarizes the current state of knowledge to support further research and development efforts.
Chemical Structure and Properties
This compound is characterized by a complex 36-membered macrocyclic dilactone core structure. Key identifiers and properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C48H76O12 |
| Molecular Weight | 845.1 g/mol |
| CAS Number | 129046-69-1 |
| General Classification | Macrocyclic Dilactone |
| Appearance | Solid |
| Solubility | Soluble in DMSO, ethanol, and methanol. |
| SMILES | C[C@H]1CC--INVALID-LINK--C--INVALID-LINK--[C@H]1C(=O)O--INVALID-LINK--C">C@@HC[C@@H]2OC(C--INVALID-LINK--C(=O)O--INVALID-LINK--C">C@HC[C@@H]3OC1C[C@H]3C)C[C@H]2C |
| InChI Key | MXPYTLCDIMCGEQ-XXWADCRTSA-N |
Synthesis
An enantioselective total synthesis of this compound was successfully achieved by Zou and Wu in 2012. The synthesis is notable for its convergent approach and a key step involving the concurrent formation of three tetrahydrofuran (THF) rings from a linear polyketide precursor. This was accomplished through an intramolecular O-alkylation of mesylates.[1] While the full, step-by-step protocol is detailed in the original publication, the overall strategy provides a viable route for obtaining this complex natural product for further study.
Biological Activity and Quantitative Data
This compound has demonstrated significant biological activity across several therapeutic areas. The following tables summarize the key quantitative findings from published research.
Table 1: Anticancer Activity
| Cell Line | Assay Type | Endpoint | Result (IC50) | Reference |
| L5178Y (murine leukemia) | Cytotoxicity Assay | IC50 | 0.54 ng/mL | Minami, Y., et al. Tetrahedron Lett.33 , 7373-7376 (1992). |
Table 2: Antifungal Activity
| Fungal Species | Assay Type | Endpoint | Result (MIC) | Reference |
| Candida albicans (mycelial form) | Mycelial Growth Inhibition | MIC | 6.25 µg/mL | Hwang, E.I., et al. J. Microbiol. Biotechnol.15 , 909-912 (2005). |
Table 3: Synergistic Antibacterial Activity
| Bacterial Species | Combination Agent | Assay Type | Endpoint | Result | Reference |
| Burkholderia cenocepacia | Polymyxin B | Synergy Screen | Inhibition of growth with Polymyxin B | At 1 µg/mL, this compound potentiated the activity of Polymyxin B.[2] | Loutet, S.A., et al. Int. J. Antimicrob. Agents46 , 376-380 (2015).[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies employed in the key studies of this compound.
Cytotoxicity Assay against L5178Y Murine Leukemia Cells
While the original publication by Minami et al. does not provide a detailed protocol, a general procedure for cytotoxicity testing using L5178Y cells can be described as follows:
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Cell Culture: L5178Y cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup: Cells are seeded in 96-well plates at a predetermined density.
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Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
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Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
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Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.
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Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antifungal Activity against Candida albicans Mycelial Form
The protocol for assessing the inhibition of the mycelial form of C. albicans as described by Hwang et al. can be summarized as follows:
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Inoculum Preparation: C. albicans is cultured in a yeast-peptone-dextrose (YPD) medium.
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Induction of Mycelial Growth: To induce the transition from yeast to mycelial form, cells are transferred to a suitable medium, such as RPMI-1640, and incubated at 37°C.
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Compound Application: this compound is added to the culture medium at various concentrations.
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Incubation: The cultures are incubated to allow for mycelial growth.
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Assessment of Inhibition: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that prevents visible mycelial growth. This can be assessed visually or by measuring turbidity.
Synergy Testing with Polymyxin B against Burkholderia cenocepacia
The checkerboard assay is a common method for evaluating synergistic effects between two antimicrobial agents. The general steps are as follows:
-
Bacterial Culture: Burkholderia cenocepacia is grown in a suitable broth medium to a specific optical density.
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Assay Plate Preparation: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of polymyxin B along the y-axis.
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Inoculation: Each well is inoculated with the bacterial suspension.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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Data Collection: The MIC of each drug alone and in combination is determined by observing the lowest concentration that inhibits bacterial growth.
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Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).
Mechanism of Action and Signaling Pathways
Currently, there is a lack of specific information in the published literature regarding the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic and antifungal effects. As a macrocyclic lactone, it belongs to a class of compounds known to have diverse mechanisms of action.[3] Some macrocycles have been shown to interact with P-glycoprotein, potentially reversing multidrug resistance.[4] Others are known to inhibit sphingolipid biosynthesis in fungi.[5] Further research is required to elucidate the specific mechanism of this compound.
Visualizations
As no specific signaling pathways for this compound have been identified, the following diagrams illustrate the general experimental workflows for assessing its biological activities.
Caption: Workflow for Cytotoxicity Assay of this compound.
Caption: Workflow for Antifungal Mycelial Growth Inhibition Assay.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anticancer, antifungal, and synergistic antibacterial activities. The successful total synthesis of this molecule opens avenues for the generation of analogs and further structure-activity relationship studies. A critical area for future research is the elucidation of its mechanism of action. Identifying the molecular targets and affected signaling pathways will be essential for understanding its therapeutic potential and for the rational design of more potent and selective derivatives. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in drug discovery and development.
References
- 1. Three rings in one step: a quick approach to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of synergists that potentiate the action of polymyxin B against Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities, structure-activity relationship, and mechanism of action of 12-, 14-, and 16-membered macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fungal sphingolipid biosynthesis by rustmicin, galbonolide B and their new 21-hydroxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of IKD-8344
Disclaimer: A comprehensive review of the scientific literature reveals a significant gap in the understanding of the specific molecular mechanism of action for IKD-8344. While its chemical structure and various biological activities have been documented, detailed mechanistic studies elucidating its molecular targets and signaling pathways are not publicly available. This guide, therefore, summarizes the existing knowledge and provides a framework for future research based on the observed biological effects.
Introduction
This compound is a naturally occurring macrocyclic dilactone isolated from an actinomycete species.[1][2][3] Its complex chemical structure has prompted investigations into its biological activities, which have revealed a spectrum of effects including anticancer, antifungal, and anthelmintic properties.[1][2][3] Furthermore, this compound has been identified as a potentiator of the antibiotic polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia.[2] This guide consolidates the available data on this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| Chemical Class | Macrocyclic Dilactone |
| Molecular Formula | C48H76O12 |
| Molecular Weight | 845.1 g/mol |
| CAS Number | 129046-69-1 |
Known Biological Activities and Quantitative Data
The diverse biological activities of this compound are summarized in the table below, presenting the key quantitative data from published studies.
| Activity | Target Organism/Cell Line | Metric | Value |
| Anticancer | L5178Y murine leukemia cells | IC50 | 0.54 ng/mL[1][2][3] |
| Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL[1][2][3] |
| Anthelmintic | Trichinella spiralis | - | Active in vitro and in vivo[1][3] |
| Synergistic Antibacterial | Burkholderia cenocepacia (with Polymyxin B) | - | Potentiates activity[2] |
Postulated Mechanisms of Action
In the absence of direct mechanistic studies, the following hypotheses can be formulated based on the observed biological activities of this compound.
4.1. Antifungal Mechanism
The selective inhibition of the mycelial form of Candida albicans by this compound suggests a potential mechanism targeting pathways or structures specific to hyphal growth.[4]
Caption: Hypothetical antifungal mechanism of this compound.
4.2. Anticancer Mechanism
The high potency of this compound against L5178Y murine leukemia cells points towards a specific and critical molecular target. A plausible mechanism is the induction of programmed cell death (apoptosis).
Caption: Postulated apoptotic mechanism in cancer cells.
4.3. Synergistic Antibacterial Mechanism
The synergy with polymyxin B suggests that this compound may compromise the outer membrane of Gram-negative bacteria, facilitating the entry and action of polymyxin B.
Caption: Proposed synergistic mechanism with Polymyxin B.
Experimental Protocols
Detailed experimental protocols for the elucidation of this compound's mechanism of action are not available in the current body of scientific literature. The existing publications describe standard methodologies for determining minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) but do not delve into mechanistic assays.
Future research to elucidate the mechanism of action could employ the following experimental workflows:
Caption: Proposed experimental workflows for future studies.
Conclusion and Future Directions
This compound is a natural product with a range of interesting biological activities. However, the current understanding of its mechanism of action is limited. The hypotheses presented in this guide provide a starting point for future investigations. Elucidating the molecular targets and pathways of this compound will be crucial for its potential development as a therapeutic agent. Key areas for future research include target identification studies, detailed characterization of its effects on cellular membranes and cell walls, and analysis of its impact on relevant signaling pathways.
References
- 1. The mechanism of action of methotrexate in cultured L5178Y leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro generation of primary cytotoxic lymphocytes against L5178Y leukemia antigenically altered by 5-(3,3'-dimethyl-1-triazeno)-imidazole-4-carboxamide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cytotoxicity on test results in the L5178Y TK+/- mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for IKD-8344: A Search for a Ghost in the Machine
Despite a comprehensive search of publicly available scientific and chemical databases, the compound designated as IKD-8344 remains elusive. No records of its discovery, synthesis, or biological activity have been identified.
This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational data on the compound .
It is possible that this compound falls into one of several categories:
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A proprietary compound under early-stage development: Its existence and any associated data may be confidential and not yet disclosed in public forums or scientific literature.
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A hypothetical or theoretical molecule: The designation may be part of a computational or theoretical study that has not been synthesized or tested.
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An internal project code: The name this compound might be an internal identifier used by a research institution or company with no public-facing equivalent.
-
A misidentified or erroneous designation: The identifier provided may contain a typographical error.
Without any primary or secondary sources describing this compound, it is impossible to provide the requested technical whitepaper. Further investigation would require access to proprietary databases or direct knowledge from the entity that coined the term "this compound."
In Vitro Characterization of IKD-8344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKD-8344 is a novel small molecule inhibitor under investigation for its therapeutic potential. This document provides a comprehensive overview of the essential in vitro studies performed to characterize the biochemical and cellular activity of this compound. The data presented herein detail its potency, selectivity, and mechanism of action, establishing a foundation for further preclinical and clinical development. This guide offers detailed experimental protocols and data presented in a standardized format to ensure reproducibility and facilitate comparative analysis.
Biochemical Characterization
The initial characterization of this compound focused on its direct interaction with its purified target protein, the hypothetical "Target Kinase X" (TKX).
Enzymatic Inhibition Assay
The potency of this compound against recombinant human TKX was determined using a luminescence-based kinase assay that measures ATP consumption. The half-maximal inhibitory concentration (IC50) was calculated from a 10-point dose-response curve.
Data Summary: Biochemical Potency and Selectivity
| Target | Parameter | Value (nM) | Assay Principle |
| Target Kinase X (TKX) | IC50 | 12.5 | Direct enzyme inhibition |
| TKX (V804M Gatekeeper Mutant) | IC50 | 85.2 | Assessment against resistance mutations |
| Related Kinase A | IC50 | > 10,000 | Kinase selectivity profiling |
| Related Kinase B | IC50 | > 10,000 | Kinase selectivity profiling |
Experimental Protocol: TKX Enzymatic Inhibition Assay
-
Materials : Recombinant human TKX enzyme, appropriate peptide substrate, ATP, this compound (serially diluted in DMSO), kinase assay buffer, and a luminescence-based ATP detection reagent.[1]
-
Procedure :
-
The TKX enzyme was dispensed into the wells of a 384-well plate containing kinase buffer.[1]
-
This compound was added from a 10-point, 3-fold serial dilution series.[1]
-
The plate was incubated at room temperature for 15 minutes to allow for compound binding to the enzyme.[1]
-
The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.[1]
-
The reaction was allowed to proceed for 60 minutes at room temperature.[1]
-
The amount of remaining ATP was quantified by adding the detection reagent and measuring luminescence with a plate reader.[1]
-
-
Data Analysis : The raw luminescence data was normalized using controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor). The normalized data was then plotted against the logarithm of the this compound concentration, and the IC50 value was determined using a four-parameter logistic (4PL) non-linear regression model.[2]
Cellular Characterization
Following biochemical confirmation of its potency, this compound was evaluated in cell-based assays to determine its activity in a more physiologically relevant context.
Cell Viability Assay
The effect of this compound on the proliferation of a cancer cell line known to be dependent on TKX signaling was assessed.
Data Summary: Cellular Antiproliferative Activity
| Cell Line | Parameter | Value (nM) | Assay Principle |
| Cancer Cell Line (TKX-dependent) | IC50 | 45.8 | Cell viability (72 hr) |
| Control Cell Line (TKX-independent) | IC50 | > 10,000 | Assessment of target-specific effects |
Experimental Protocol: Cell Viability Assay
-
Materials : TKX-dependent and -independent cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and a reagent for measuring cell viability (e.g., MTT or a luminescence-based reagent).[3]
-
Procedure :
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
The following day, the cells were treated with this compound across a range of concentrations.
-
After a 72-hour incubation period, the cell viability reagent was added to each well according to the manufacturer's instructions.[3]
-
The absorbance or luminescence was measured using a plate reader.[3]
-
-
Data Analysis : The data was expressed as a percentage of the vehicle control, and the IC50 value was calculated by fitting the data to a non-linear regression curve.[2]
Target Engagement and Pathway Modulation
To confirm that this compound inhibits its intended target within the cell, a Western blot analysis was performed to measure the phosphorylation of a known downstream substrate of TKX.
Experimental Protocol: Western Blot for Pathway Modulation
-
Procedure :
-
Cells were plated and allowed to adhere.
-
The cells were then treated with various concentrations of this compound for 2 hours.[1]
-
Following treatment, the cells were washed with ice-cold PBS and lysed.[1]
-
Protein concentration in the lysates was determined.[1]
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated form of the TKX substrate and the total protein of the substrate.[1]
-
HRP-conjugated secondary antibodies were used for detection, followed by the addition of a chemiluminescent substrate to visualize the protein bands.[1]
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound within the TKX signaling pathway.
Caption: this compound inhibits TKX, blocking downstream signaling for cell proliferation.
Experimental Workflow Diagram
This diagram outlines the workflow for determining the IC50 value of this compound.
Caption: Workflow for the determination of IC50 values.
References
IKD-8344: A Technical Guide on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKD-8344 is a macrocyclic dilactone antibiotic isolated from an actinomycete species.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, including its cytotoxic, antifungal, and anthelmintic properties, as well as its synergistic activity with polymyxin B. This document summarizes the available quantitative data, outlines detailed experimental protocols for the key cited activities, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.
Chemical Properties
This compound is a complex macrocyclic dilactone. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C48H76O12 | [2][3] |
| Molecular Weight | 845.1 g/mol | [3] |
| CAS Number | 129046-69-1 | [3] |
| Chemical Class | Macrocyclic Dilactone | [1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [4] |
| Origin | Bacterium/Spirillospora sp. | [3] |
Biological Activities: Quantitative Data
This compound exhibits a range of biological activities against various cell types and organisms. The following tables summarize the key quantitative data reported in the literature.
Table 2.1: Cytotoxic Activity
| Cell Line | Activity | Value | Reference |
| L5178Y murine leukemia cells | IC50 | 0.54 ng/mL | [1] |
Table 2.2: Antifungal Activity
| Organism | Activity | Value | Reference |
| Candida albicans (mycelial form) | MIC | 6.25 µg/mL | [1][3] |
Table 2.3: Synergistic Antibacterial Activity
| Organism | Combination Agent | Effect | Reference |
| Burkholderia cenocepacia (multidrug-resistant) | Polymyxin B | Potentiates activity | [5] |
Mechanism of Action & Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated. However, based on its structural class (macrocyclic lactone) and observed biological effects, some potential mechanisms can be inferred.
Anthelmintic and Cytotoxic Activity: Macrocyclic lactones are known to act on invertebrate nerve and muscle cells by activating glutamate-gated chloride channels, leading to paralysis and death. While the specific target in mammalian cancer cells is unknown, disruption of ion channel function or other essential cellular processes could contribute to its cytotoxic effects.
Antifungal Activity: this compound has been noted to selectively inhibit the mycelial form of Candida albicans.[1][3] This suggests a potential mechanism involving the interference with signaling pathways that regulate fungal morphogenesis, a critical virulence factor.
Below is a hypothetical signaling pathway that could be involved in the yeast-to-hyphae transition in Candida albicans, which may be inhibited by this compound.
Caption: Hypothetical signaling pathway for C. albicans morphogenesis and potential inhibition by this compound.
Experimental Protocols
Cytotoxicity Assay against L5178Y Murine Leukemia Cells
This protocol is based on a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.
Materials:
-
L5178Y murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L5178Y cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing against Candida albicans
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) against the mycelial form of C. albicans.
Materials:
-
Candida albicans strain
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium (buffered with MOPS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Humidified incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Wash and resuspend the cells in RPMI-1640 medium. Adjust the cell density to 1-5 x 10^6 cells/mL. To induce mycelial growth, dilute this suspension 1:1000 in RPMI-1640 supplemented with 10% FBS.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 in a 96-well plate.
-
Inoculation: Add 100 µL of the prepared C. albicans suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no cells).
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of mycelial growth compared to the growth control, as determined by visual inspection or by measuring the optical density at 600 nm.
Checkerboard Assay for Synergy with Polymyxin B
This protocol is used to assess the synergistic effect of this compound and polymyxin B against Burkholderia cenocepacia.
Materials:
-
Burkholderia cenocepacia strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Polymyxin B stock solution (in water)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow B. cenocepacia in CAMHB to logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Drug Dilution Matrix: In a 96-well plate, prepare a checkerboard matrix by making serial dilutions of this compound along the x-axis and polymyxin B along the y-axis.
-
Inoculation: Add the prepared bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI ≤ 0.5.
Experimental and Logical Workflows
The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound like this compound.
Caption: General experimental workflow for the discovery and characterization of a bioactive compound like this compound.
Conclusion
This compound is a promising bioactive macrocyclic dilactone with demonstrated cytotoxic, antifungal, and synergistic antibacterial activities. The available data suggests its potential as a lead compound for the development of new therapeutics. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical studies. This technical guide provides a foundational resource for researchers interested in pursuing further investigation of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound – BIOMAR Microbial Technologies [biomarmt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 129046-69-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Identification of synergists that potentiate the action of polymyxin B against Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
IKD-8344: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available information on the solubility and stability of IKD-8344, a macrocyclic dilactone with potential anticancer, antimicrobial, and anthelmintic properties.[1][2][3] The information presented herein is intended to support research and development activities involving this compound.
Solubility Profile
This compound is qualitatively described as a solid that is soluble in several common organic solvents.[1][2]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Ethanol | Soluble[1][2] |
| Methanol | Soluble[1][2] |
Note: Specific quantitative solubility data (e.g., in mg/mL or molarity) are not currently available in the public domain. Further experimental determination is required for precise formulation development.
There is currently no publicly available data on the aqueous solubility of this compound across different pH ranges. Such information is critical for understanding its behavior in physiological environments and for the development of aqueous-based formulations.
Stability Profile
The long-term stability of this compound has been reported under specific storage conditions.
Table 2: Long-Term Stability of this compound
| Storage Condition | Stability |
| -20°C | ≥ 4 years[2] |
Note: This information pertains to the stability of the solid compound. Stability in various solvents and under stress conditions such as exposure to light, elevated temperature, and oxidative stress has not been publicly documented.
Experimental Protocols
Detailed experimental protocols for the determination of solubility and stability of this compound are not available in published literature. However, standardized methodologies, such as those outlined by the World Health Organization (WHO) for equilibrium solubility determination and the International Council for Harmonisation (ICH) guidelines for stability testing, can be adapted.
General Protocol for Equilibrium Solubility Determination
A recommended approach for determining the equilibrium solubility of a compound involves the shake-flask method.
Workflow for Equilibrium Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies on a drug substance.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways through which this compound exerts its cytotoxic, antifungal, or other biological activities. Elucidation of its mechanism of action is a key area for future research.
Conclusion
The available data on the solubility and stability of this compound provide a foundational understanding for its handling and storage. However, for advanced drug development, comprehensive quantitative studies are imperative. Researchers are encouraged to perform detailed solubility assessments in a range of pharmaceutically relevant solvents and aqueous media, as well as conduct thorough stability testing under various stress conditions. Furthermore, investigation into the molecular mechanisms and signaling pathways of this compound will be crucial for understanding its therapeutic potential.
References
An In-Depth Technical Guide to the Therapeutic Potential of IKD-8344
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKD-8344 is a naturally occurring macrocyclic dilactone antibiotic with demonstrated in vitro and in vivo bioactivity. Isolated from an actinomycete species, this complex polyketide has emerged as a molecule of interest due to its diverse therapeutic potential, spanning antimicrobial, anticancer, and anthelmintic applications. This technical guide provides a comprehensive overview of the existing scientific literature on this compound, detailing its known biological activities, summarizing key quantitative data, and outlining the experimental methodologies used in its characterization. The aim of this document is to furnish researchers and drug development professionals with a thorough understanding of the current state of knowledge regarding this compound, thereby facilitating future research and development efforts.
Core Properties of this compound
This compound is a complex macrodiolide with the chemical formula C48H76O12 and a molecular weight of 845.1 g/mol . Its structure was first elucidated in 1992. The molecule's large and intricate structure, achieved through total synthesis, presents both challenges and opportunities for medicinal chemistry efforts aimed at optimizing its therapeutic properties.
Therapeutic Areas and Biological Activities
Current research has identified three primary areas of therapeutic potential for this compound: oncology, infectious diseases, and parasitology.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against murine leukemia cells. This activity suggests a potential application in the treatment of hematological malignancies.
Antimicrobial Activity
This compound exhibits selective inhibitory activity against the mycelial form of Candida albicans, a common opportunistic fungal pathogen. This specificity suggests a potential mechanism of action that interferes with fungal morphogenesis, a key virulence factor.
In addition to its intrinsic antifungal properties, this compound has been shown to potentiate the activity of the antibiotic polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia. This synergistic interaction is of significant interest for combating infections caused by highly resistant Gram-negative bacteria.
Anthelmintic Activity
This compound has also been reported to possess activity against the parasitic nematode Trichinella spiralis in both in vitro and in vivo models. This indicates a potential role for this compound in the treatment of parasitic worm infections.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the biological activities of this compound.
| Therapeutic Area | Activity | Cell Line / Organism | Parameter | Value | Reference |
| Oncology | Cytotoxicity | L5178Y murine leukemia cells | IC50 | 0.54 ng/mL | |
| Infectious Disease | Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL | |
| Infectious Disease | Antibacterial Synergism | Burkholderia cenocepacia | Potentiation of Polymyxin B | - | |
| Parasitology | Anthelmintic | Trichinella spiralis | In vitro & in vivo activity | - |
Table 1: Summary of Quantitative Biological Data for this compound
Experimental Protocols
Detailed experimental protocols for the key experiments cited are essential for the replication and extension of these findings. While the full, detailed protocols are contained within the original research publications, this section provides an overview of the likely methodologies employed.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against L5178Y murine leukemia cells was likely determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for determining the IC50 of this compound.
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) against Candida albicans was likely determined using a broth microdilution method, following established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for MIC determination of this compound.
Mechanism of Action and Signaling Pathways (Currently Undefined)
To date, the specific molecular targets and signaling pathways modulated by this compound have not been elucidated in the publicly available literature. The potent cytotoxicity against a leukemia cell line suggests potential interference with fundamental cellular processes such as DNA replication, cell division, or apoptosis. The selective activity against the mycelial form of C. albicans points towards a target that is specific to fungal filamentation.
Proposed Logical Relationship for Future Investigation:
Caption: Proposed areas for mechanism of action studies of this compound.
Future Directions and Conclusion
This compound is a promising natural product with a diverse range of biological activities. The potent cytotoxicity against leukemia cells, selective antifungal activity, and synergistic antibacterial properties warrant further investigation. Key future research directions should focus on:
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways responsible for its anticancer and antifungal activities is crucial for further development.
-
Spectrum of Activity: A broader screening of this compound against a wider range of cancer cell lines, fungal pathogens, and multidrug-resistant bacteria is needed to fully define its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Further in vivo studies in relevant animal models are necessary to validate the promising in vitro findings and to assess the safety and efficacy of this compound.
Methodological & Application
Application Notes and Protocols for IKD-8344 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKD-8344 is a macrocyclic dilactone compound originally isolated from an actinomycete species.[1][2][3][4] It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3][4] Of particular interest to cancer researchers is its cytotoxic effect on murine leukemia cells, highlighting its potential as a novel therapeutic agent.[1][2][3][4]
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The following sections detail the necessary materials, experimental protocols, and data interpretation methods to effectively assess the cytotoxic and potential mechanistic effects of this compound on cancer cell lines.
Product Information
| Product Name | This compound |
| CAS Number | 129046-69-1 |
| Molecular Formula | C₄₈H₇₆O₁₂ |
| Molecular Weight | 845.1 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol[1][2] |
Quantitative Data Summary
The primary reported cytotoxic activity of this compound is against the L5178Y murine leukemia cell line.
| Cell Line | Assay Type | IC₅₀ Value | Reference |
| L5178Y Murine Leukemia | Cytotoxicity | 0.54 ng/mL | [1][2][3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step is the proper dissolution of this compound to create a stock solution for cell culture experiments. Given its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
The following is a generalized protocol for the treatment of adherent or suspension cancer cell lines with this compound. Specific details may need to be optimized based on the cell line being used. The L5178Y cell line, for which an IC₅₀ value is known, is a suspension cell line.
Materials:
-
Cancer cell line of interest (e.g., L5178Y)
-
Complete cell culture medium (specific to the cell line)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
This compound stock solution
-
Vehicle control (sterile DMSO)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture the desired cancer cell line according to standard protocols. For L5178Y cells, maintain cultures between 3x10⁴ and 5x10⁵ cells/mL.
-
Seed the cells into the appropriate sterile culture plates at a predetermined density. Allow adherent cells to attach overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
Caption: Experimental workflow for treating cultured cells with this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay can determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment with this compound, collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Potential Signaling Pathway
While the precise mechanism of action for this compound has not been fully elucidated, many cytotoxic compounds induce apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| This compound precipitates in media | Exceeded solubility limit; improper dilution. | Prepare fresh dilutions. Ensure the final DMSO concentration is low. Vortex thoroughly during dilution. |
| High variability in viability assays | Uneven cell seeding; edge effects in plates. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| No cytotoxic effect observed | Concentration too low; incubation time too short; resistant cell line. | Perform a dose-response experiment with a wider concentration range. Increase the incubation time. Use a sensitive cell line like L5178Y as a positive control. |
Conclusion
This compound is a promising cytotoxic agent with demonstrated activity against leukemia cells. The protocols outlined in these application notes provide a framework for researchers to further investigate its anticancer properties in various cell lines. Careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible data to elucidate its mechanism of action and therapeutic potential.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol [protocols.io]
Application Notes and Protocols for In Vivo Studies of IKD-8344
Disclaimer: Publicly available data on in vivo studies, including specific dosages, for the macrodiolide antibiotic IKD-8344 is limited. The following application notes and protocols are based on the known in vitro activities of this compound and general principles for conducting in vivo research with novel therapeutic agents. These guidelines are intended for experienced researchers and should be adapted based on emerging data and institutional animal care and use committee (IACUC) regulations.
Introduction to this compound
This compound is a novel 28-membered macrodiolide antibiotic isolated from an unidentified Actinomycete strain. It is characterized as a C2-symmetric dilactone macrolide with the molecular formula C48H76O12.[1][2] this compound has demonstrated selective antifungal activity against the mycelial form of Candida albicans, a significant human fungal pathogen, particularly in immunocompromised individuals.[3] In addition to its antifungal properties, this compound exhibits potent cytotoxic and anthelmintic activities.[1] Notably, it has shown cytotoxicity against L5178Y murine leukemia cells with an IC50 of 0.54 ng/ml.[4]
Proposed In Vivo Research Strategy
Given the lack of established in vivo data, a phased approach is recommended to determine the appropriate dosage and evaluate the efficacy and safety of this compound. This strategy should begin with maximum tolerated dose (MTD) studies, followed by pharmacokinetic (PK) and pharmacodynamic (PD) assessments, and finally, efficacy studies in relevant animal models.
Maximum Tolerated Dose (MTD) Studies
The initial step in in vivo testing is to determine the MTD of this compound. This is crucial for establishing a safe dose range for subsequent efficacy studies.
Table 1: Hypothetical MTD Study Design for this compound in Mice
| Parameter | Description |
| Animal Model | Female BALB/c mice, 6-8 weeks old |
| Group Size | 5 mice per group |
| Route of Administration | Intraperitoneal (IP) or Oral (PO) |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline |
| Dosage Groups | Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg |
| Dosing Frequency | Single dose |
| Monitoring Period | 14 days |
| Endpoints | Clinical signs of toxicity (weight loss, behavioral changes), mortality |
Protocol:
-
Acclimate animals for at least 7 days prior to the study.
-
Prepare this compound formulations in the specified vehicle on the day of dosing.
-
Administer a single dose of this compound or vehicle control to each mouse according to its assigned group.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
Record mortality daily.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing dosing regimens.
Table 2: Hypothetical Pharmacokinetic Study Design for this compound in Mice
| Parameter | Description |
| Animal Model | Female BALB/c mice, 6-8 weeks old |
| Group Size | 3 mice per time point |
| Route of Administration | Intravenous (IV) and Oral (PO) |
| Dosage | 2 mg/kg (IV), 10 mg/kg (PO) |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline |
| Time Points (Plasma) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Analysis | LC-MS/MS for this compound concentration in plasma |
Protocol:
-
Administer this compound via IV (tail vein) or PO (oral gavage).
-
At each specified time point, collect blood samples via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Process blood to plasma by centrifugation.
-
Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Studies in a Murine Candidiasis Model
Based on its in vitro antifungal activity, a murine model of disseminated candidiasis would be appropriate to evaluate the in vivo efficacy of this compound.
Table 3: Hypothetical Efficacy Study Design for this compound in a Murine Candidiasis Model
| Parameter | Description |
| Animal Model | Immunocompromised female BALB/c mice, 6-8 weeks old |
| Infection | Intravenous injection of Candida albicans (e.g., 1 x 10^5 CFU/mouse) |
| Group Size | 10 mice per group |
| Treatment Groups | Vehicle control, this compound (e.g., 5, 10, 20 mg/kg), Positive control (e.g., Fluconazole) |
| Route of Administration | Intraperitoneal (IP) or Oral (PO) |
| Dosing Regimen | Once daily for 7 days, starting 24 hours post-infection |
| Endpoints | Survival, fungal burden in kidneys and brain (CFU/gram of tissue) |
Protocol:
-
Induce immunosuppression in mice (e.g., with cyclophosphamide).
-
Infect mice with a lethal or sub-lethal dose of Candida albicans via the lateral tail vein.
-
Initiate treatment with this compound, vehicle, or positive control 24 hours after infection.
-
Administer treatment once daily for 7 consecutive days.
-
Monitor and record survival daily.
-
On day 8 post-infection, euthanize a subset of animals from each group to determine the fungal burden in target organs (kidneys, brain).
-
Homogenize organs and plate serial dilutions on appropriate agar to enumerate colony-forming units (CFUs).
Visualizations
Hypothetical Signaling Pathway for this compound Antifungal Activity
The following diagram illustrates a potential mechanism of action for this compound, targeting fungal cell wall integrity, a common pathway for antifungal agents.
Caption: Hypothetical signaling pathway for this compound's antifungal action.
Experimental Workflow for In Vivo Evaluation of this compound
This diagram outlines the logical progression of experiments for the in vivo characterization of a novel compound like this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound.
References
Application Notes and Protocols for IKD-8344 in High-Throughput Screening
Disclaimer: The following application notes and protocols are a hypothetical framework designed to illustrate the application of a novel compound, IKD-8344, in a high-throughput screening (HTS) context. As of the current date, public domain information regarding the specific use of this compound in HTS, its precise mechanism of action, and associated signaling pathways is unavailable. The experimental details, data, and signaling pathways described below are illustrative and intended to serve as a template for researchers.
Introduction
This compound is a natural product with documented antibiotic and antifungal properties.[1] Natural products are a rich source of structurally diverse and biologically active molecules for drug discovery. High-throughput screening (HTS) provides an efficient platform to systematically evaluate large compound libraries, including natural products like this compound, for novel therapeutic activities. This document outlines a hypothetical application of this compound in an HTS campaign designed to identify inhibitors of "Tumor-Associated Kinase X" (TAK-X), a fictional kinase implicated in oncogenic signaling.
Hypothetical Mechanism of Action
For the purpose of this illustrative protocol, we will hypothesize that this compound is an inhibitor of the TAK-X signaling pathway. This pathway is initiated by Growth Factor (GF) binding to its receptor (GFR), leading to the downstream activation of TAK-X, which in turn promotes cell proliferation and survival. Inhibition of this pathway is a potential therapeutic strategy for certain cancers.
High-Throughput Screening Workflow
A multi-stage HTS workflow can be employed to identify and characterize inhibitors of the TAK-X pathway. The process begins with a primary screen of a compound library, followed by dose-response confirmation and secondary assays to validate hits.
References
Application Notes and Protocols for In Vivo Delivery of IKD-8344 in Murine Models
Disclaimer: Publicly available literature does not contain specific studies detailing the delivery methods of IKD-8344 in mice. The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of novel antibiotic and antifungal compounds in murine models. These protocols provide a general framework for researchers to determine the optimal administration route for this compound.
Introduction
This compound has been identified as a natural antibiotic and antifungal agent.[1] To evaluate its therapeutic potential in vivo, it is crucial to establish an effective and reproducible method of delivery in a murine model. This document outlines protocols for common administration routes—intravenous (IV), oral (PO), intraperitoneal (IP), and subcutaneous (SC)—and provides a framework for assessing the pharmacokinetic profile of this compound.
Quantitative Data Summary: Hypothetical Pharmacokinetic Parameters
The following table presents a hypothetical summary of pharmacokinetic (PK) parameters for this compound following administration via different routes at a dose of 10 mg/kg. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Cmax (µg/mL) | 25.0 | 5.0 | 15.0 | 10.0 |
| Tmax (h) | 0.08 | 1.0 | 0.5 | 0.75 |
| AUC (0-t) (µg·h/mL) | 50.0 | 20.0 | 45.0 | 40.0 |
| Bioavailability (%) | 100 | 40 | 90 | 80 |
| Half-life (t½) (h) | 2.0 | 2.5 | 2.2 | 2.8 |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Models: Common mouse strains for pharmacokinetic studies include C57BL/6 and BALB/c.[2] The choice of strain may depend on the disease model to be used in subsequent efficacy studies.
-
Housing and Care: All animal procedures must be approved and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
-
Formulation: A suitable vehicle for this compound must be determined. This may include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents such as DMSO or cyclodextrins, depending on the compound's solubility. The final formulation should be sterile and non-toxic at the administered volume.
Intravenous (IV) Administration Protocol
This route is typically used to determine the intrinsic pharmacokinetic properties of a drug, assuming 100% bioavailability.
-
Preparation: Prepare the this compound formulation at the desired concentration. The final volume for injection should not exceed 10 mL/kg.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
Injection: Using a 27-gauge or smaller needle, inject the this compound formulation slowly into the lateral tail vein.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[2][3]
-
Sample Processing: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.
Oral (PO) Administration Protocol
Oral administration is a common route for drug delivery and is used to assess oral bioavailability.
-
Preparation: Prepare the this compound formulation. For oral administration, the volume should be around 10 mL/kg.
-
Administration: Use an oral gavage needle to administer the formulation directly into the stomach of the mouse. Ensure the animal does not aspirate the solution.
-
Blood Sampling: Collect blood samples at appropriate time points (e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[2]
-
Sample Processing: Process the blood samples to obtain plasma as described for IV administration.
Intraperitoneal (IP) Administration Protocol
IP injection is a common parenteral route in rodents, often leading to rapid absorption.
-
Preparation: Prepare the this compound formulation. The injection volume should not exceed 10 mL/kg.
-
Animal Positioning: Hold the mouse securely with its head tilted downwards to allow the abdominal organs to move away from the injection site.
-
Injection: Insert a 25-gauge or smaller needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Blood Sampling and Processing: Follow the procedures outlined for IV administration, with a sampling schedule similar to that for oral administration.
Subcutaneous (SC) Administration Protocol
Subcutaneous injection allows for slower, more sustained absorption compared to IV or IP routes.[4]
-
Preparation: Prepare the this compound formulation. The injection volume should be limited to 5-10 mL/kg.
-
Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent."
-
Injection: Insert a 25-gauge or smaller needle into the base of the skin tent and inject the solution.
-
Blood Sampling and Processing: Follow the procedures outlined for IV administration, with a sampling schedule similar to that for oral administration.
Visualizations
Experimental Workflow for Delivery Method Selection
References
- 1. Three rings in one step: a quick approach to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IKD-8344 in Western Blot Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IKD-8344 is a novel synthetic compound under investigation for its potential therapeutic properties. Preliminary studies suggest that this compound may modulate key cellular signaling pathways involved in cell proliferation and survival. This document provides a detailed protocol for the use of this compound in Western blot analysis to investigate its effects on the hypothetical "Kinase Z" (KZ) signaling pathway, a critical regulator of apoptosis. It is hypothesized that this compound inhibits the phosphorylation of the downstream effector "Protein X" (PX), thereby promoting programmed cell death.
This application note is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and Western blotting techniques.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the phosphorylation of Protein X (p-PX) in human cancer cell line MCF-7, as determined by quantitative Western blot analysis. Cells were treated with varying concentrations of this compound for 24 hours. The data represents the mean normalized band intensity from three independent experiments (n=3).
| This compound Conc. (µM) | p-PX (Normalized Intensity) | Total PX (Normalized Intensity) | Fold Change in p-PX vs. Control |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 0.78 | 1.02 | 0.78 |
| 5 | 0.45 | 0.98 | 0.45 |
| 10 | 0.21 | 1.01 | 0.21 |
| 25 | 0.09 | 0.99 | 0.09 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the hypothesized signaling pathway affected by this compound and the general workflow for the Western blot protocol.
Caption: Hypothesized inhibition of the Kinase Z pathway by this compound.
Caption: Key steps in the Western blot analysis of this compound effects.
Experimental Protocols
The following protocols provide a detailed methodology for the Western blot analysis of this compound's effect on the KZ signaling pathway.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.
-
Starvation (Optional): To reduce basal kinase activity, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours prior to treatment.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium to final concentrations of 1, 5, 10, and 25 µM. Include a vehicle control (DMSO only, at the same final concentration as the highest this compound dose).
-
Incubate: Replace the medium in each well with the prepared treatment media and incubate for 24 hours at 37°C.
Preparation of Cell Lysates
-
Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lysis: Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new, clean microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a 4-20% precast Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder in one well. Run the gel at 120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[3][4] Ensure complete transfer by following the manufacturer's instructions for your specific apparatus.
Immunoblotting and Detection
-
Blocking: Following transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][3]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-p-PX, rabbit anti-Total PX, and mouse anti-GAPDH as a loading control) in the blocking buffer according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibody solution overnight at 4°C on a rocker.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[3]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager).[1] Avoid signal saturation to allow for accurate quantification.[5][6]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands (p-PX and Total PX) to the intensity of the loading control (GAPDH) in the same lane. Calculate the fold change relative to the vehicle-treated control.[6]
References
- 1. bio-rad.com [bio-rad.com]
- 2. IP-WB with TrueBlot® Protocol | Rockland [rockland.com]
- 3. protocols.io [protocols.io]
- 4. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: IKD-8344
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving IKD-8344 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO, although it is reported to be soluble. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, a systematic assessment of several factors is crucial. Start by verifying the purity of your this compound sample. Ensure the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility.[1] Gentle heating or sonication can also aid in dissolution.[1]
Q2: Could the quality of the DMSO be the reason for the poor solubility of this compound?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can decrease its solvating power for certain organic compounds.[1] It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.[1]
Q3: I've tried warming the solution and using fresh DMSO, but this compound still won't dissolve. What else can I do?
Q4: My this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A4: This common issue is known as "salting out." To mitigate this, it is advisable to make serial dilutions of your DMSO stock solution in DMSO first, before adding the final, most diluted sample to your aqueous medium. This gradual reduction in DMSO concentration can help keep the compound in solution.[1] Additionally, ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to avoid cytotoxicity in cell-based assays.[2]
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, please follow the troubleshooting steps outlined in the table below.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Visible solid particles or cloudiness in the DMSO solution. | Compound concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution is problematic).[1] | The compound fully dissolves, resulting in a clear solution. |
| Insufficient mixing or energy input. | Sonicate the vial in a water bath for 10-15 minutes. Vortex vigorously for 1-2 minutes.[1] | The compound fully dissolves, resulting in a clear solution. | |
| Low Temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[1] | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[1] | |
| Poor quality or wet DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves as expected. | |
| Compound precipitates after freeze-thaw cycles. | Water absorption by DMSO. | Aliquot the stock solution into single-use volumes to minimize exposure to air and moisture.[3] | The compound remains in solution after thawing. |
| Reduced solubility at low temperatures. | After thawing, gently warm the solution to 37°C and vortex to ensure the compound is fully redissolved before use.[3] | The compound redissolves completely. |
This compound Properties
The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 129046-69-1 | --INVALID-LINK--[4] |
| Molecular Formula | C48H76O12 | --INVALID-LINK--[4][5] |
| Formula Weight | 845.1 g/mol | --INVALID-LINK--[4][5] |
| Purity | ≥70% | --INVALID-LINK--[4] |
| Formulation | A solid | --INVALID-LINK--[4][5] |
| Solubility | DMSO, Ethanol, Methanol | --INVALID-LINK--[4][5] |
| Storage | -20°C | --INVALID-LINK--[4] |
| Stability | ≥ 4 years | --INVALID-LINK--[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Formula Weight: 845.1 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block set to 37°C
Procedure:
-
Weighing the Compound: Accurately weigh out 8.45 mg of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to aid dissolution.
-
Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C, protected from light and moisture.[4] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with dissolving this compound in DMSO.
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
References
Technical Support Center: IKD-8344
Notice: Information regarding the specific cytotoxic effects of IKD-8344 in cell lines is currently limited in publicly available scientific literature. While the compound is known to possess cytotoxic properties, detailed experimental data, including IC50 values for specific cell lines and established mechanisms of action, are not readily accessible. This resource has been developed to provide general guidance and standardized protocols for researchers initiating their own investigations into the toxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product identified as having antifungal and cytotoxic bio-activities. Further details regarding its specific cytotoxic profile are not extensively documented in public sources.
Q2: Are there any published IC50 values for this compound in specific cell lines?
As of the latest search, specific IC50 values for this compound in various cell lines have not been published in the accessible scientific literature. Researchers will likely need to determine these values empirically for their cell lines of interest.
Q3: What is the proposed mechanism of this compound-induced cytotoxicity?
The precise molecular mechanism by which this compound induces cytotoxicity has not yet been elucidated in available research. Investigators may need to perform mechanism of action studies, such as apoptosis assays or cell cycle analysis, to understand its effects.
Troubleshooting Guide
This guide addresses potential issues that may arise during the initial characterization of this compound's cytotoxic effects.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Uneven compound distribution in wells.3. Edge effects in the microplate.4. Contamination of cell cultures. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Mix the plate gently by tapping after adding this compound.3. Avoid using the outermost wells of the plate for experimental data points.4. Regularly check cell cultures for any signs of contamination. |
| No observable cytotoxicity at expected concentrations. | 1. This compound may have low potency in the selected cell line.2. The compound may have degraded.3. Insufficient incubation time. | 1. Perform a dose-response experiment with a wider and higher concentration range.2. Verify the storage conditions and age of the this compound stock solution. Prepare fresh dilutions for each experiment.3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Unexpectedly high cytotoxicity at low concentrations. | 1. Error in calculating dilutions.2. The chosen cell line is highly sensitive to this compound.3. Solvent (e.g., DMSO) toxicity. | 1. Double-check all calculations for stock and working solution dilutions.2. Expand the lower end of the concentration range in your dose-response curve.3. Include a vehicle control (solvent only) to assess its impact on cell viability. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Experimental Protocols
Below are detailed methodologies for standard assays to characterize the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Target cell line(s)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations for a predetermined time.
-
Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting cytotoxicity assays.
Technical Support Center: Optimizing IKD-8344 Treatment Concentration
Welcome to the technical support center for IKD-8344. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal treatment concentration of this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel antibiotic and antifungal agent like this compound, a broad concentration range should be initially screened to determine its cytotoxic effects. We recommend a 10-point dose-response curve starting from a high concentration (e.g., 1 mM) and performing 1:3 or 1:5 serial dilutions. This will help in identifying a narrower, more effective concentration range for subsequent, more detailed experiments.
Q2: How do I select the appropriate cell line or microbial strain for my experiment?
A2: The choice of cell line or microbial strain should be guided by the research question. For determining the therapeutic window, both a target microbial strain (e.g., a clinically relevant bacterial or fungal strain) and a mammalian cell line (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity) should be tested in parallel to assess efficacy and cytotoxicity.
Q3: What is the optimal incubation time for this compound treatment?
A3: The optimal incubation time can vary depending on the cell type or microbial strain and the experimental endpoint. For initial cytotoxicity screening, a 24-hour incubation is a common starting point. However, it is advisable to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the time at which the most significant and reproducible effect is observed.
Q4: How can I be sure my this compound is soluble in my culture medium?
A4: this compound should be dissolved in an appropriate solvent, such as DMSO, to create a high-concentration stock solution. This stock is then diluted in the culture medium to the final treatment concentrations. It is crucial to observe the medium for any signs of precipitation after adding the compound. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.5%) and a vehicle control (medium with the same concentration of solvent) must be included in the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assay. | - Inconsistent cell seeding. - Pipetting errors during compound dilution or reagent addition. - Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed even at high concentrations of this compound. | - The selected cell line or microbial strain is resistant to this compound. - Insufficient incubation time. - this compound has degraded. | - Test a different, potentially more sensitive, cell line or strain. - Increase the incubation time (e.g., up to 72 hours). - Ensure proper storage of the this compound stock solution (e.g., at -20°C or -80°C, protected from light). |
| Unexpectedly high cytotoxicity in control wells. | - Contamination of the cell culture. - Toxicity of the vehicle (e.g., DMSO). | - Regularly check cell cultures for contamination. - Ensure the final concentration of the vehicle is non-toxic to the cells by running a vehicle-only toxicity assay. |
| Inconsistent IC50 values across experiments. | - Variation in cell passage number. - Differences in cell confluence at the time of treatment. - Fluctuation in incubator conditions (CO2, temperature, humidity). | - Use cells within a consistent and low passage number range. - Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of treatment. - Regularly calibrate and monitor incubator conditions. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line/Microbial Strain | IC50 (µM) after 24h | IC50 (µM) after 48h |
| Staphylococcus aureus | 5.2 | 2.8 |
| Candida albicans | 12.7 | 8.5 |
| HEK293 | > 100 | 85.3 |
| HepG2 | > 100 | 92.1 |
Table 2: Example Experimental Layout for a 96-Well Plate
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | 100 µM | 20 µM | 4 µM | 0.8 µM | 0.16 µM | 0.032 µM | 0.0064 µM | 0.00128 µM | Vehicle | Control | Blank | Blank |
| B | 100 µM | 20 µM | 4 µM | 0.8 µM | 0.16 µM | 0.032 µM | 0.0064 µM | 0.00128 µM | Vehicle | Control | Blank | Blank |
| C | 100 µM | 20 µM | 4 µM | 0.8 µM | 0.16 µM | 0.032 µM | 0.0064 µM | 0.00128 µM | Vehicle | Control | Blank | Blank |
| D | 100 µM | 20 µM | 4 µM | 0.8 µM | 0.16 µM | 0.032 µM | 0.0064 µM | 0.00128 µM | Vehicle | Control | Blank | Blank |
| E | 100 µM | 20 µM | 4 µM | 0.8 µM | 0.16 µM | 0.032 µM | 0.0064 µM | 0.00128 µM | Vehicle | Control | Blank | Blank |
| F | 100 µM | 20 µM | 4 µM | 0.8 µM | 0.16 µM | 0.032 µM | 0.0064 µM | 0.00128 µM | Vehicle | Control | Blank | Blank |
| G | 100 µM | 20 µM | 4 µM | 0.8 µM | 0.16 µM | 0.032 µM | 0.0064 µM | 0.00128 µM | Vehicle | Control | Blank | Blank |
| H | 100 µM | 20 µM | 4 µM | 0.8 µM | 0.16 µM | 0.032 µM | 0.0064 µM | 0.00128 µM | Vehicle | Control | Blank | Blank |
Visualizations
Caption: Generalized signaling pathway for an antimicrobial agent like this compound.
Caption: Experimental workflow for optimizing this compound treatment concentration.
Technical Support Center: IKD-8344
Notice: Information regarding the off-target effects of IKD-8344 is not currently available in the public domain. The following content is a generalized framework for a technical support center, based on standard practices for characterizing off-target effects in drug discovery. The experimental protocols and potential troubleshooting scenarios are provided as examples and are not based on actual data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions for this compound?
Currently, there is no publicly available information detailing the specific off-target effects of this compound. As this compound has been identified as a natural antibiotic and antifungal agent, its primary targets are likely within microbial pathways.[1] However, comprehensive screening against a panel of human kinases and other protein targets would be necessary to identify potential off-target interactions relevant to human cell-based assays or in vivo studies.
Q2: Has a kinase selectivity profile for this compound been established?
There is no published kinase selectivity profile for this compound. Kinase profiling is a critical step in drug development to assess the specificity of a compound and identify potential off-target kinases that could lead to unexpected biological effects or toxicity.
Q3: Are there any known adverse or unexpected phenotypes observed in cell-based assays when using this compound?
No published studies describe adverse or unexpected phenotypes in cell-based assays upon treatment with this compound. Researchers encountering unexpected results, such as unintended cell death, altered morphology, or changes in signaling pathways unrelated to its known antibiotic activity, should consider performing off-target effect characterization.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability in Human Cell Lines
You are observing significant cytotoxicity in your human cell line experiments at concentrations intended to be selective for microbial targets.
-
Possible Cause: this compound may be interacting with one or more essential human proteins, leading to off-target toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed antimicrobial effect is present at the concentrations causing cytotoxicity in human cells.
-
Dose-Response Curve: Perform a detailed dose-response analysis in your human cell line to determine the precise IC50 for cytotoxicity.
-
Literature Review: Although currently unavailable for this compound, a thorough search for any new publications on its biological activities is recommended.
-
Off-Target Profiling (Recommended): If resources permit, subject this compound to a broad kinase or safety pharmacology screen to identify potential off-target interactions.
-
Issue 2: Unexplained Changes in a Signaling Pathway
Your experiments show modulation of a signaling pathway that is not known to be associated with the antifungal or antibacterial activity of this compound.
-
Possible Cause: this compound may be directly or indirectly modulating the activity of a kinase or other signaling protein within the pathway of interest.
-
Troubleshooting Steps:
-
Pathway-Specific Kinase Panel: Screen this compound against a panel of kinases known to be involved in the affected signaling pathway.
-
Western Blot Analysis: Probe for the phosphorylation status of key upstream and downstream components of the pathway to pinpoint the potential point of interaction.
-
Control Compounds: Use well-characterized inhibitors of the pathway to compare the phenotypic effects with those of this compound.
-
Experimental Protocols
The following are generalized protocols for key experiments used to determine off-target effects.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used for the kinase assays.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel that covers a diverse range of the human kinome.
-
Assay Performance: Kinase activity is typically measured using methods that detect the consumption of ATP or the phosphorylation of a substrate. A common method is an in vitro radiometric assay using [γ-³³P]-ATP.
-
Recombinant kinases are incubated with the kinase-specific substrate, ATP (spiked with [γ-³³P]-ATP), and varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]-ATP.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity remaining at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). The IC50 values are then determined by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound in a cellular context by assessing changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures. The binding of a ligand (this compound) can stabilize its target protein, leading to a higher melting temperature.
-
Protein Extraction: After heating, lyse the cells to release the proteins. The denatured (unstable) proteins will aggregate.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins. The soluble fraction, containing the stabilized proteins, is collected.
-
Protein Quantification: Analyze the soluble protein fraction by Western blotting for specific target candidates or by mass spectrometry for an unbiased, proteome-wide analysis.
-
Data Analysis: Generate melting curves for proteins of interest. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.
Visualizations
As there is no specific data for this compound, the following diagrams illustrate the conceptual workflows of the described experimental protocols.
Caption: A generalized workflow for determining the kinase selectivity profile of a test compound.
Caption: A conceptual overview of the experimental steps involved in a Cellular Thermal Shift Assay.
References
Technical Support Center: IKD-8344 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of IKD-8344, a promising but poorly soluble drug candidate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the oral bioavailability of this compound?
A1: The primary challenge is the poor aqueous solubility of this compound. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high intestinal permeability but its absorption is limited by its dissolution rate in the gastrointestinal fluid.
Q2: What are the key physicochemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 452.6 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL |
| pKa | 8.5 (weak base) |
| Melting Point | 210 °C |
Q3: Which formulation strategies are most promising for this compound?
A3: Amorphous solid dispersions (ASDs), lipid-based formulations (e.g., self-emulsifying drug delivery systems or SEDDS), and micronization have shown the most promise in preclinical studies to enhance the dissolution and subsequent absorption of this compound.
Troubleshooting Guides
Issue 1: Low and Variable Exposure in Animal Pharmacokinetic (PK) Studies
Possible Cause: Incomplete dissolution of the crystalline drug in the GI tract.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Action: Micronize the drug substance to increase the surface area available for dissolution.
-
Expected Outcome: Increased dissolution rate and potentially higher exposure.
-
-
Formulation as an Amorphous Solid Dispersion (ASD):
-
Action: Formulate this compound with a polymer (e.g., PVP/VA, HPMC-AS) to create an amorphous solid dispersion. This overcomes the crystal lattice energy, enhancing solubility.
-
Expected Outcome: Significant improvement in aqueous solubility and dissolution rate, leading to higher and more consistent plasma concentrations.
-
-
Lipid-Based Formulations:
-
Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present this compound in a solubilized state in the GI tract.
-
Expected Outcome: The formulation forms a fine emulsion upon contact with GI fluids, facilitating absorption and potentially utilizing lymphatic uptake pathways.
-
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Possible Cause: The selected in vitro dissolution method does not adequately mimic the in vivo environment.
Troubleshooting Steps:
-
Biorelevant Dissolution Media:
-
Action: Switch from simple buffer systems to biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).
-
Expected Outcome: The dissolution profile in these media, which contain bile salts and lecithin, will be more predictive of in vivo performance.
-
-
Consideration of GI Transit and pH:
-
Action: Employ a multi-compartment dissolution model that simulates the pH gradient and transit times of the stomach and small intestine.
-
Expected Outcome: A more dynamic and representative dissolution profile that can better explain in vivo absorption kinetics.
-
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Select a suitable polymer such as HPMC-AS or PVP/VA.
-
Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble (e.g., acetone/methanol co-solvent).
-
Solution Preparation: Prepare a solution containing the desired ratio of this compound to polymer (e.g., 25% drug load).
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.
-
Atomize the solution into a fine spray within the drying chamber.
-
The rapid evaporation of the solvent results in the formation of solid particles of the amorphous dispersion.
-
-
Collection and Characterization: Collect the dried powder and characterize it for drug content, amorphous nature (via XRPD), and dissolution performance.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group).
-
Dosing:
-
Administer the formulation (e.g., this compound ASD suspended in 0.5% methylcellulose) via oral gavage at a target dose of 10 mg/kg.
-
Include a control group receiving a simple suspension of crystalline this compound.
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.25 mL) from the tail vein at pre-defined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Analysis:
-
Isolate plasma by centrifugation.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 280 ± 50 | 2.0 | 1850 ± 320 | 189 |
| ASD (25% Drug Load) | 850 ± 120 | 1.5 | 5600 ± 750 | 571 |
| SEDDS | 920 ± 150 | 1.0 | 6100 ± 800 | 622 |
Visualizations
Caption: Bioavailability pathway for orally administered this compound.
Caption: Troubleshooting logic for low this compound bioavailability.
troubleshooting IKD-8344 experimental variability
Disclaimer: Information regarding the specific experimental variability of IKD-8344 is not extensively available in public literature. This guide provides general troubleshooting principles and best practices for cell-based assays involving novel compounds, which can be applied to experiments with this compound.
Troubleshooting Guides
This section provides answers to specific issues that may arise during experimentation.
Question 1: My assay results with this compound are inconsistent between experiments. What are the likely causes and how can I address them?
Answer: Inconsistency between experiments, often referred to as poor reproducibility, is a common challenge in cell-based assays.[1][2][3] The issue can typically be traced back to either biological or technical factors.[3]
Biological Factors:
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Cell Passage Number: Cells can undergo genetic and phenotypic changes at high passage numbers.[1] Using cells from a consistent and low passage number range for all experiments is crucial.
-
Cell Health and Confluency: The metabolic state and health of your cells can significantly impact their response to a compound.[4][5] Always ensure cells are healthy, in the exponential growth phase, and seeded at a consistent confluency.[3]
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Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and signaling pathways, leading to unreliable results.[2][6][7][8]
Technical Factors:
-
Reagent Variability: Different lots of media, serum, or other reagents can introduce variability.[4][9] It is important to record lot numbers and, if possible, test new lots before use in critical experiments.
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Compound Storage and Handling: Improper storage of this compound could lead to degradation. Ensure it is stored according to the manufacturer's instructions and that stock solutions are prepared fresh or stored appropriately.
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Protocol Deviations: Minor, unintentional deviations from the experimental protocol can lead to significant differences in results.[2]
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Ensure Reagent Consistency:
-
Use the same lot of critical reagents (e.g., FBS) for a set of experiments.
-
Prepare fresh media and supplements regularly.[4]
-
-
Maintain Consistent Protocols:
Question 2: I am observing high variability between replicate wells within the same 96-well plate. What could be causing this?
Answer: High variability within a single plate points to inconsistencies in how the wells were treated during the assay setup.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate media components and the test compound.[3] This can lead to altered cell growth and response. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[3]
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Inconsistent Cell Seeding: An uneven distribution of cells across the plate will result in variable cell numbers per well at the time of analysis. Ensure your cell suspension is homogenous before and during seeding.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant variability.[2] Calibrate your pipettes regularly and use proper pipetting techniques.
-
Compound Precipitation: If this compound is not fully soluble in the final assay medium, it may precipitate, leading to inconsistent concentrations across the plate. Visually inspect the wells for any signs of precipitation.
Troubleshooting Steps & Data Logging:
To identify the source of variability, systematically test different cell seeding densities.
| Seeding Density (cells/well) | Average Signal (Control) | Standard Deviation | Coefficient of Variation (%CV) | Notes |
| 5,000 | 0.85 | 0.15 | 17.6% | High variability observed. |
| 10,000 | 1.22 | 0.08 | 6.6% | Lower variability, acceptable range. |
| 20,000 | 1.98 | 0.12 | 6.1% | Consistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter unexpected results with a new compound like this compound? A1: The first step is to review your experimental protocol and records meticulously.[11] Confirm that there were no deviations from your established procedure. Check your calculations for dilutions of this compound. If the protocol was followed correctly, the next step is to question the integrity of your biological system. We recommend performing a cell line authentication and testing for mycoplasma contamination.[7]
Q2: How can I be sure my cell line is what I think it is? A2: Cell line misidentification and cross-contamination are significant sources of irreproducible data. The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[7] It is recommended to obtain cell lines from reputable cell banks like ATCC and to have them authenticated at regular intervals.[6]
Q3: Could the solvent used to dissolve this compound be affecting my cells? A3: Yes, the solvent (e.g., DMSO) can have a significant effect on cell viability and function, especially at higher concentrations. It is crucial to run a vehicle control, where cells are treated with the same concentration of the solvent as is present in the highest concentration of this compound. This will allow you to distinguish the effect of the compound from the effect of the solvent.
Q4: My negative control wells (no compound) show high background signal. What should I do? A4: High background in negative controls can be due to several factors, including microbial contamination, interference of media components with the assay reagents, or issues with the detection instrument.[7] First, check for contamination. If the culture is clean, you may need to optimize your assay by testing different blocking buffers or washing steps.[12]
Experimental Protocols
Protocol 1: General Cell Viability Assay (Resazurin-based)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with media only).
-
Normalize the data to the vehicle control wells.
-
Plot the normalized values against the log of the compound concentration to determine the IC50.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines the general steps for detecting mycoplasma contamination.
-
Sample Collection:
-
Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours without an antibiotic change.
-
-
DNA Extraction:
-
Use a commercial PCR kit designed for mycoplasma detection and follow the manufacturer's instructions for sample preparation and DNA extraction.
-
-
PCR Amplification:
-
Set up the PCR reaction using the provided primers and polymerase. Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: A general workflow for troubleshooting experimental variability.
Caption: Example of a compound inhibiting a kinase in a signaling pathway.
Caption: A logic diagram for diagnosing the source of experimental errors.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management | CellPort [cellportsoftware.com]
- 11. biocompare.com [biocompare.com]
- 12. azurebiosystems.com [azurebiosystems.com]
IKD-8344 Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of experiments involving IKD-8344. The information is designed to help minimize potential compound degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in DMSO, ethanol, and methanol.[1][2]
Q3: How should I store this compound solutions?
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions into single-use vials and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over time has not been extensively documented, so long-term storage of solutions is not advised.
Q4: Is this compound sensitive to light or pH changes?
There is currently no specific information available regarding the light or pH sensitivity of this compound. As a general precaution for complex organic molecules, it is advisable to protect solutions from light and to use buffers within a neutral pH range, unless your experimental protocol requires otherwise.
Q5: My experimental results with this compound are inconsistent. Could this be due to degradation?
Inconsistent results can arise from various factors, including compound degradation, improper storage, inaccurate dilutions, or other experimental variables. The troubleshooting guides below provide a systematic approach to identifying the source of variability.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Bioactivity
If you are observing lower-than-expected or variable bioactivity of this compound in your assays, follow these steps:
-
Prepare Fresh Solution: Discard your current this compound solution and prepare a new one from the solid compound.
-
Verify Solvent Quality: Ensure the solvent (e.g., DMSO) is anhydrous and of high purity.
-
Review Dilution Series: Double-check all calculations and pipetting steps in your dilution series to rule out human error.
-
Perform a Positive Control: Use a known positive control compound for your assay to confirm that the assay itself is performing as expected.
-
Assess Compound Stability in Assay Media: If the issue persists, consider performing a stability test of this compound in your specific assay media (see "Key Experimental Protocols").
Guide 2: Investigating Potential Precipitation
If you suspect this compound is precipitating out of your experimental solution, consider the following:
-
Check Solubility Limits: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the aqueous buffer. The solubility in aqueous solutions is expected to be lower than in organic solvents.
-
Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) consistent across all experimental conditions and as low as possible, as high concentrations can be toxic to cells.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If observed, gently warm the solution and vortex to redissolve.
Quantitative Data Summary
The following tables summarize the known physical and chemical properties of this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Reported Stability |
| Solid | -20°C | ≥ 4 years[1] |
| In Solution | -80°C (Recommended) | Data not available |
Table 2: Solubility
| Solvent | Solubility |
| DMSO | Soluble[1][2] |
| Ethanol | Soluble[1][2] |
| Methanol | Soluble[1][2] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into single-use, light-protected tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Media
This protocol provides a method to evaluate the stability of this compound in your specific experimental buffer or cell culture media.
-
Preparation: Prepare a solution of this compound in your experimental media at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: At each time point, analyze the concentration of intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Comparison: Compare the concentration of this compound at different time points to the initial concentration at time 0 to determine the extent of degradation.
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting this compound experiments.
Caption: Recommended workflow for preparing this compound stock solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Preventing IKD-8344 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of IKD-8344 precipitation in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound, a hydrophobic macrocyclic dilactone, in aqueous-based cell culture media can significantly impact experimental outcomes by reducing the effective concentration and introducing artifacts. The following guide provides a systematic approach to diagnose and resolve precipitation issues.
Initial Assessment of Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness upon dilution | Rapid solvent exchange causing the compound to crash out of solution. High final concentration exceeding aqueous solubility. | Prepare a serial dilution of the DMSO stock in pre-warmed media. Add the stock solution dropwise while gently vortexing. Determine the maximum soluble concentration with a solubility test. |
| Precipitation after incubation | Compound instability at 37°C. Interaction with media components over time. pH shift in the incubator. | Test the stability of this compound in media over the experiment's duration at 37°C. Evaluate solubility in different media formulations (e.g., with/without serum). Ensure media is properly buffered for the CO2 environment. |
| Crystals observed under a microscope | The compound has crystallized out of solution. | Follow the recommended actions for immediate cloudiness and precipitation after incubation. Consider using solubility enhancers. |
Strategies for Solubility Enhancement
For poorly water-soluble compounds like this compound, various formulation strategies can be employed to improve solubility and prevent precipitation.[1]
| Strategy | Principle | Considerations |
| Co-solvents | Using a water-miscible solvent, such as ethanol, in addition to DMSO can sometimes improve solubility in the final media. | The final concentration of the co-solvent should be kept low (typically <1%) to avoid cellular toxicity. |
| Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | Determine the appropriate concentration to avoid cytotoxicity. Test for potential interference with the experimental assay. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs. | Different types of cyclodextrins (α, β, γ) have different cavity sizes; the appropriate one must be selected for this compound. Can sometimes alter the effective free concentration of the compound. |
| Lipid-Based Formulations | For in vivo studies or specific in vitro models, lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can be used. | Requires more complex formulation development. May not be suitable for all cell culture experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][3] Its solubility in aqueous solutions like cell culture media is low, which often leads to precipitation when diluted from a concentrated stock.
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
A2: To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally below 0.1%. High concentrations of DMSO can have direct effects on cell physiology and can also contribute to precipitation upon dilution.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your cell culture medium. After a short incubation period under your experimental conditions, visually inspect for any signs of precipitation (cloudiness or crystals). Examining the solutions under a microscope can help detect microprecipitates. The highest concentration that remains clear is your working maximum.
Q4: Can serum in the media help prevent precipitation?
A4: Yes, serum proteins like albumin can bind to hydrophobic compounds and help to keep them in solution. However, this effect is concentration-dependent, and at high concentrations of this compound, precipitation can still occur even in the presence of serum. If you are using a serum-free medium, the risk of precipitation is higher.
Q5: Should I pre-warm my media before adding the this compound stock solution?
A5: Yes, it is recommended to pre-warm the cell culture medium to 37°C before adding the compound. This can help to improve solubility and reduce the risk of precipitation that can be caused by temperature changes.
Q6: What should I do if I still observe precipitation after trying these troubleshooting steps?
A6: If precipitation persists, you may need to consider more advanced formulation strategies, such as using solubility enhancers like cyclodextrins or non-ionic surfactants. It is also crucial to ensure the purity and integrity of your this compound solid sample and the anhydrous nature of your DMSO stock solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM, you would add appropriate volumes of the stock to the media.
-
Include a control with the highest volume of DMSO used to ensure the solvent alone does not cause any issues.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a short period (e.g., 30 minutes to 1 hour).
-
Visually inspect each dilution for any signs of cloudiness or precipitate.
-
For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for the presence of crystals.
-
The highest concentration that remains completely clear is the maximum working concentration for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Postulated anthelmintic mechanism of macrocyclic lactones like this compound.
References
IKD-8344 inconsistent results in assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using IKD-8344 in various assays. Inconsistent results can arise from a multitude of factors, and this resource is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assay results with this compound. What are the potential causes?
High variability in cell-based assays is a common issue that can be attributed to several factors. These can be broadly categorized into issues with reagents, experimental technique, and cellular conditions.[1][2][3] It is crucial to systematically investigate each possibility to pinpoint the source of the inconsistency.
Potential Causes of High Variability in Cell Viability Assays:
| Category | Specific Issue | Recommended Action |
| Reagents | This compound precipitation | Visually inspect the stock solution and working solutions for any precipitates. If observed, try dissolving at a slightly higher temperature or using a different solvent. |
| Inconsistent reagent quality | Ensure all reagents, including media, serum, and assay kits, are from the same lot number for a given set of experiments.[4] | |
| Reagent degradation | Aliquot reagents to minimize freeze-thaw cycles and store them at the recommended temperatures.[5] | |
| Technique | Inconsistent pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.[2] |
| Edge effects on microplates | Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to create a more uniform environment.[1] | |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. | |
| Cellular | Cell line instability | Use cells within a consistent and low passage number range. Periodically perform cell line authentication.[3] |
| Fluctuations in cell health | Monitor cell morphology and growth rates to ensure consistency between experiments. | |
| Contamination | Regularly test for mycoplasma and other microbial contaminants. |
Q2: Our enzyme inhibition assay with this compound shows a gradual loss of inhibitory activity over time. What could be happening?
A time-dependent loss of activity can indicate instability of the compound under the specific assay conditions. It is also possible that components of the assay system are degrading.
Troubleshooting Time-Dependent Loss of this compound Activity:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh this compound dilutions immediately before each experiment. | Consistent inhibitory activity across the experiment's duration. |
| Assess this compound stability in the assay buffer by incubating it for the duration of the assay and then testing its activity. | Determine the rate of degradation and adjust the experimental window accordingly. | |
| Enzyme Instability | Run a control with the enzyme and substrate alone to monitor enzyme activity over time. | Stable enzyme activity throughout the assay period. |
| Substrate Depletion | Measure substrate concentration at different time points during the assay. | Substrate levels should not be a limiting factor within the assay's timeframe. |
Troubleshooting Workflows
A systematic approach is crucial for effectively troubleshooting inconsistent assay results. The following workflow can help guide your investigation.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Hypothetical Signaling Pathway for this compound
While the precise mechanism of action for this compound is under investigation, it is hypothesized to interact with the "Kinase-X" signaling pathway, which is involved in cellular proliferation and survival.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase-X.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete growth medium.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X this compound stock solution to the appropriate wells.
-
Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
In Vitro Kinase Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the kinase and a 2X solution of the substrate in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
Add detection reagent (e.g., ADP-Glo, Z'-LYTE) according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
Logical Relationships in Troubleshooting
Understanding the potential sources of error and their relationships can help in systematically diagnosing problems.
Caption: Interconnected sources of error leading to inconsistent assay results.
References
- 1. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 2. anshlabs.com [anshlabs.com]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
IKD-8344 signal-to-noise ratio optimization
Disclaimer: IKD-8344 is a natural antibiotic.[1] For the purposes of this guide, we will use a hypothetical mechanism of action to illustrate signal-to-noise ratio optimization techniques in a common research application. In this scenario, this compound is being investigated as a potential inhibitor of the PI3K/Akt signaling pathway.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments involving this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
High Background in Western Blotting
Question: I am using this compound to treat my cell lysates and am observing high background on my Western blots when probing for phospho-Akt. How can I reduce this background to get a clearer signal?
Answer: High background in Western blotting can obscure your results by making it difficult to detect your protein of interest.[2] This issue often stems from several factors, including antibody concentrations, blocking, and washing steps.[3][4][5] Here are some steps to troubleshoot and reduce high background:
-
Optimize Antibody Concentrations: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding and increased background.[4] It is crucial to titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.[2]
-
Action: Perform a dot blot with varying concentrations of your primary and secondary antibodies to determine the optimal dilutions.
-
-
Improve Blocking: Insufficient blocking is a common cause of high background.[3][5] The blocking buffer prevents the antibodies from binding to the membrane non-specifically.
-
Action: Increase the blocking time or try a different blocking agent. For phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cross-react with the antibody.[2]
-
-
Enhance Washing Steps: Inadequate washing will not sufficiently remove unbound antibodies, leading to high background.[4][5]
-
Action: Increase the number and duration of your washes. Adding a detergent like Tween-20 to your wash buffer can also help reduce non-specific binding.[5]
-
-
Secondary Antibody Control: To determine if the secondary antibody is the source of the high background, run a control lane where the primary antibody is omitted.[3][4]
Table 1: Recommended Starting Points for Western Blot Optimization
| Parameter | Standard Protocol | Optimization Step 1 | Optimization Step 2 |
| Primary Antibody Dilution | 1:1000 | 1:2000 | 1:5000 |
| Secondary Antibody Dilution | 1:5000 | 1:10000 | 1:20000 |
| Blocking Time | 1 hour at RT | 2 hours at RT | Overnight at 4°C |
| Wash Steps | 3 x 5 min | 4 x 10 min | 5 x 15 min |
Low Signal in Immunofluorescence
Question: After treating my cells with this compound, I am getting a very weak signal for my target protein using immunofluorescence. What can I do to improve my signal-to-noise ratio?
Answer: A weak signal in immunofluorescence can be due to several factors, including suboptimal antibody concentrations, fixation and permeabilization issues, or problems with the imaging setup.[6] The goal is to achieve a high signal from your target with low background noise.[7][8]
-
Antibody Dilution and Incubation: The concentration of your primary antibody and the incubation time are critical for a strong signal.
-
Action: Try increasing the concentration of your primary antibody or extending the incubation time (e.g., overnight at 4°C).
-
-
Fixation and Permeabilization: The methods used for fixation and permeabilization can affect antibody binding to the target epitope.
-
Action: If you are using paraformaldehyde for fixation, ensure it is fresh. You can also try alternative fixation methods, such as methanol fixation. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).
-
-
Antigen Retrieval: In some cases, the fixation process can mask the epitope your antibody is supposed to recognize.
-
Action: Perform antigen retrieval using heat or enzymatic methods to unmask the epitope and improve antibody binding.
-
-
Microscope Settings: Ensure that your microscope settings are optimized for the fluorophore you are using.
-
Action: Adjust the exposure time and gain settings. Be careful not to increase them to a point where you also significantly increase the background noise.
-
Experimental Protocols
Detailed Protocol for Western Blotting
-
Sample Preparation: Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: this compound is soluble in DMSO. For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced toxicity.
Q2: How should I store this compound? A2: Store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Does this compound have off-target effects? A3: Like many small molecule inhibitors, this compound may have off-target effects, especially at higher concentrations.[9][10] It is recommended to perform dose-response experiments and include appropriate controls to validate the specificity of the observed effects.
Q4: What are the best controls to include in my experiments with this compound? A4: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent. A positive control (e.g., a known activator of the pathway) and a negative control (e.g., untreated cells) are also essential for interpreting your results.
Visualizations
Caption: Hypothetical signaling pathway of this compound as a PI3K inhibitor.
Caption: Experimental workflow for immunofluorescence staining.
Caption: Troubleshooting workflow for signal-to-noise ratio issues.
References
- 1. Three rings in one step: a quick approach to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. arp1.com [arp1.com]
- 5. clyte.tech [clyte.tech]
- 6. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Validating Target Engagement of IKD-8344: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of the novel antifungal compound IKD-8344. Due to the limited publicly available information on the specific molecular target of this compound, this document presents a hypothesized mechanism of action based on its known activity against Candida albicans and the common pathways targeted by other antifungal agents. We will explore experimental approaches to validate the engagement of this compound with its putative target and compare its performance with established antifungal drugs.
Postulated Target: Fungal Cell Membrane Integrity via Ergosterol Biosynthesis
Given that this compound is a macrocyclic dilactone with established antifungal properties, a plausible mechanism of action is the disruption of the fungal cell membrane, a critical component for fungal viability. A key constituent of the fungal cell membrane is ergosterol. Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol for membrane fluidity and function. The ergosterol biosynthesis pathway is a well-validated target for many successful antifungal drugs. We hypothesize that This compound directly or indirectly inhibits a key enzyme in the ergosterol biosynthesis pathway , leading to altered membrane permeability and ultimately, fungal cell death.
To validate this hypothesis and quantify target engagement, a series of biochemical and cellular assays can be employed. This guide will focus on comparing this compound with a known ergosterol biosynthesis inhibitor, Fluconazole.
Data Presentation: Comparative Analysis of this compound and Fluconazole
The following table summarizes hypothetical quantitative data for this compound in comparison to the well-characterized ergosterol biosynthesis inhibitor, Fluconazole. This data would be generated using the experimental protocols detailed in the subsequent section.
| Parameter | This compound | Fluconazole | Rationale |
| Minimum Inhibitory Concentration (MIC) against C. albicans | 6.25 µg/mL | 0.25 - 4 µg/mL | To establish the baseline antifungal potency. |
| Ergosterol Biosynthesis Inhibition (IC50) | Hypothetical Value: 5 µM | 0.1 - 1 µg/mL | To directly measure the inhibition of the target pathway. |
| Cellular Thermal Shift Assay (CETSA) - Target Stabilization | Hypothetical Value: ΔTm = +3.5°C | Hypothetical Value: ΔTm = +4.2°C | To provide evidence of direct target binding in a cellular context. |
| Membrane Permeability Assay (SYTOX Green Uptake) | Hypothetical Value: EC50 = 8 µM | Hypothetical Value: EC50 = 10 µM | To assess the downstream functional consequence of target inhibition. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to validate the target engagement of this compound.
Ergosterol Quantification Assay
Objective: To quantify the inhibition of ergosterol biosynthesis in C. albicans upon treatment with this compound.
Methodology:
-
Culture Preparation: Candida albicans (e.g., SC5314) is cultured in a suitable broth medium (e.g., RPMI 1640) to mid-logarithmic phase.
-
Compound Treatment: The fungal culture is treated with serial dilutions of this compound and Fluconazole (as a positive control) for a defined period (e.g., 16 hours). A vehicle control (e.g., DMSO) is also included.
-
Sterol Extraction: Fungal cells are harvested by centrifugation, washed, and subjected to saponification using alcoholic potassium hydroxide. Non-saponifiable lipids (including ergosterol) are then extracted with n-heptane.
-
Quantification: The extracted sterols are analyzed by spectrophotometry (scanning between 230 and 300 nm) or by a more sensitive method like Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification of ergosterol levels.
-
Data Analysis: The percentage of ergosterol inhibition is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits ergosterol biosynthesis by 50%) is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to its putative target protein within intact C. albicans cells.
Methodology:
-
Cell Treatment: C. albicans cells are treated with this compound or a vehicle control for a specific duration.
-
Heating Profile: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Target Protein Detection: The amount of the soluble target protein (a specific enzyme in the ergosterol pathway, if known, or a panel of candidate enzymes) in the supernatant is quantified using methods such as Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting temperature (ΔTm) in the presence of this compound compared to the control indicates target stabilization upon binding.
Fungal Membrane Permeability Assay
Objective: To assess the downstream effect of this compound on fungal cell membrane integrity.
Methodology:
-
Cell Preparation: C. albicans cells are grown and washed, then resuspended in a suitable buffer.
-
Compound and Dye Incubation: The cells are incubated with various concentrations of this compound and a fluorescent dye that only enters cells with compromised membranes (e.g., SYTOX Green).
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.
-
Data Analysis: The EC50 value (the concentration of the compound that causes 50% of the maximal increase in fluorescence) is calculated to quantify the effect on membrane permeability.
Mandatory Visualizations
Signaling Pathway of Ergosterol Biosynthesis
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Ergosterol Quantification
Caption: Workflow for quantifying ergosterol biosynthesis inhibition.
Logical Comparison of this compound and Fluconazole
Caption: Comparative framework for this compound and Fluconazole.
A Comparative Analysis of IKD-8344 and Standard Treatment in ABC-DLBCL
Abstract: This guide provides a comparative analysis of IKD-8344, a novel, potent, and selective inhibitor of I-kappa-B kinase beta (IKKβ), against the standard-of-care Bruton's tyrosine kinase (BTK) inhibitor, here referred to as [Standard Treatment], in preclinical models of Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). The ABC subtype of DLBCL is characterized by constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway, making it a key therapeutic target. This document presents supporting experimental data on pathway inhibition, in vitro anti-proliferative activity, and in vivo tumor growth inhibition. Detailed methodologies for the key experiments are provided to ensure reproducibility and transparent evaluation.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor specifically targeting the IKKβ subunit of the IKK complex. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB complex. This action results in the sequestration of NF-κB (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and pro-proliferative target genes.
[Standard Treatment] is a potent inhibitor of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. In ABC-DLBCL, chronic active BCR signaling leads to the activation of NF-κB. By inhibiting BTK, [Standard Treatment] effectively downregulates this upstream activation of the NF-κB pathway. The diagram below illustrates the distinct points of intervention for this compound and [Standard Treatment] within the canonical NF-κB signaling cascade.
Comparative In Vitro Efficacy
The anti-proliferative activities of this compound and [Standard Treatment] were assessed against a panel of well-characterized ABC-DLBCL cell lines (TMD8, HBL-1) and a Germinal Center B-cell (GCB)-DLBCL cell line (SUDHL-4) as a negative control.
Table 1: IC50 Values for Cell Viability
Summarizes the half-maximal inhibitory concentration (IC50) values after 72 hours of continuous drug exposure.
| Cell Line (Subtype) | This compound IC50 (nM) | [Standard Treatment] IC50 (nM) |
| TMD8 (ABC) | 8.5 | 35.2 |
| HBL-1 (ABC) | 12.1 | 48.9 |
| SUDHL-4 (GCB) | > 10,000 | > 10,000 |
Table 2: Inhibition of NF-κB p65 Phosphorylation
Measures the concentration required to inhibit 50% of p65 phosphorylation at Ser536 in TMD8 cells after 2 hours of treatment.
| Compound | IC50 for p-p65 (Ser536) Inhibition (nM) |
| This compound | 5.2 |
| [Standard Treatment] | 28.4 |
These data indicate that this compound exhibits more potent and direct inhibition of the NF-κB pathway, resulting in superior anti-proliferative activity in ABC-DLBCL cell lines compared to [Standard Treatment].
Comparative In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was evaluated in a TMD8 ABC-DLBCL subcutaneous xenograft mouse model.
Table 3: In Vivo Efficacy in TMD8 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| Vehicle | N/A | 0 |
| This compound | 30 mg/kg, QD | 88 |
| [Standard Treatment] | 10 mg/kg, QD | 65 |
This compound demonstrated significantly higher tumor growth inhibition compared to [Standard Treatment] at clinically relevant doses, suggesting a potent in vivo anti-tumor effect driven by direct NF-κB pathway suppression.
Experimental Protocols & Workflow
The following section details the methodologies used to generate the data presented in this guide.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay
-
Cell Plating: ABC-DLBCL (TMD8, HBL-1) and GCB-DLBCL (SUDHL-4) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Cells were treated with a 10-point, 3-fold serial dilution of this compound or [Standard Treatment] for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Protocol 2: Western Blot for p-p65
-
Cell Treatment: TMD8 cells were seeded and grown to 70-80% confluency, then treated with serial dilutions of this compound or [Standard Treatment] for 2 hours.
-
Lysate Preparation: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis & Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies against phospho-NF-κB p65 (Ser536), total NF-κB p65, and β-actin (as a loading control). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection & Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software to determine the ratio of p-p65 to total p65.
Protocol 3: Xenograft Tumor Model
-
Cell Implantation: Female immunodeficient mice (NOD/SCID) were subcutaneously inoculated in the right flank with 5 x 10^6 TMD8 cells suspended in Matrigel.
-
Tumor Growth & Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three treatment groups (n=8 per group): Vehicle, this compound (30 mg/kg), and [Standard Treatment] (10 mg/kg).
-
Dosing: Compounds were administered orally once daily (QD) for 21 consecutive days.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Calculation: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
Unable to Retrieve Data for IKD-8344
Comprehensive searches for publicly available data on a compound designated "IKD-8344" have yielded no specific results. Clinical trial databases and scientific literature searches did not provide any information regarding the mechanism of action, experimental results, or clinical trial data for a substance with this identifier.
The search results did identify ongoing and past clinical trials for various therapies related to kidney diseases, such as those for autosomal dominant polycystic kidney disease (ADPKD), sepsis-associated acute kidney injury, and primary membranous nephropathy.[1][2][3] These trials, however, do not appear to involve a compound named this compound. For instance, studies are investigating the effects of active vitamin D treatment on bone mineral density in chronic kidney disease (CKD) patients and the efficacy of drugs like AZD4144 in different kidney-related conditions.[2][4][5]
Without any foundational data on this compound, it is not possible to generate a comparative analysis, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
To proceed with your request, please verify the identifier "this compound" and provide any available documentation, such as internal research reports, pre-clinical data, or publications that could serve as a basis for creating the requested comparison guide.
References
Unraveling IKD-8344: A Potent Cytotoxic Agent Awaiting Target Identification
IKD-8344, a macrocyclic dilactone of natural origin, has demonstrated significant cytotoxic effects against murine leukemia cells, alongside notable antifungal and antibacterial properties. However, the precise molecular target and signaling pathway through which this compound exerts its cancer-killing activity remain to be elucidated, precluding a direct comparative analysis with other small molecule inhibitors.
This compound has been identified as a potent cytotoxic agent, particularly against the L5178Y murine leukemia cell line, exhibiting a half-maximal inhibitory concentration (IC50) of 0.54 ng/mL. This level of potency positions it as a molecule of interest in the landscape of potential anticancer compounds. In addition to its cytotoxic profile, this compound has shown efficacy as an antifungal agent, inhibiting the mycelial form of Candida albicans with a minimum inhibitory concentration (MIC) of 6.25 µg/mL.
Despite these promising biological activities, the scientific literature to date has not specified the direct molecular target or the signaling cascade that this compound modulates to induce cell death. This critical gap in knowledge makes it impossible to conduct a meaningful comparative analysis against other small molecule inhibitors, as such a comparison necessitates a common therapeutic target or mechanism of action.
For researchers in drug development, the identification of a drug's molecular target is a foundational step. It allows for:
-
Mechanism-based comparison: Understanding the specific protein or pathway an inhibitor acts upon enables direct comparison of potency (e.g., IC50, Ki), selectivity, and off-target effects with other inhibitors of the same target.
-
Rational drug design: Knowledge of the target and its structure can guide the synthesis of more potent and selective analogs.
-
Biomarker development: Identifying the target can lead to the discovery of biomarkers to predict patient response or resistance to the drug.
The current understanding of this compound is limited to its observed biological effects. Without a known target, a "Comparison Guide" as requested cannot be generated. The necessary experimental data for such a guide, including quantitative comparisons and detailed protocols, would be predicated on assays designed around a specific molecular target and its associated signaling pathway.
Therefore, the scientific community awaits further research that delves into the mechanism of action of this compound. Techniques such as affinity chromatography, chemical proteomics, and genetic screening could be employed to de-convolute its molecular target. Once the target is identified, a comprehensive comparison with other inhibitors of that same target can be undertaken, providing valuable insights for the drug development field.
Comparative Analysis of IKD-8344: A Natural Product with Dual Antifungal and Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the bioactivity of IKD-8344 in comparison to established therapeutic agents, supported by experimental data and detailed protocols.
This compound, a naturally occurring macrocyclic dilactone, has demonstrated notable biological activity, exhibiting both antifungal and cytotoxic properties. This guide provides a comparative overview of this compound's efficacy against established antifungal and cytotoxic drugs, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further research and drug development efforts.
Quantitative Bioactivity Profile
The following tables summarize the in vitro activity of this compound and its comparators.
Antifungal Activity
This compound exhibits potent inhibitory activity against the mycelial form of Candida albicans, a prevalent fungal pathogen. Its Minimum Inhibitory Concentration (MIC) is compared with that of two widely used antifungal agents, Amphotericin B and Fluconazole.
| Compound | Organism | MIC (µg/mL) |
| This compound | Candida albicans (mycelial form) | 6.25[1] |
| Amphotericin B | Candida albicans | 0.125 - 1[1] |
| Fluconazole | Candida albicans | 0.25 - 4[2] |
Cytotoxic Activity
This compound also displays significant cytotoxicity against the L5178Y murine leukemia cell line. Its half-maximal inhibitory concentration (IC50) is presented alongside that of the commonly used chemotherapeutic drug, Doxorubicin.
| Compound | Cell Line | IC50 (ng/mL) |
| This compound | L5178Y (murine leukemia) | 0.54[1] |
| Doxorubicin | L5178Y (murine leukemia) | Not explicitly found for L5178Y, but generally in the low nanomolar range for various cancer cell lines. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.
-
Preparation of Fungal Inoculum: Candida albicans is cultured on an appropriate agar medium. A suspension of the yeast is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Preparation of Drug Dilutions: A serial two-fold dilution of this compound and the comparator antifungal agents is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading.
Determination of IC50 for Cytotoxic Activity
This protocol outlines a typical in vitro cytotoxicity assay to determine the IC50 value of a compound against a cancer cell line.
-
Cell Culture: L5178Y murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: A serial dilution of this compound and the comparator cytotoxic agent is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin. The absorbance or fluorescence is measured using a plate reader.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the vehicle-treated control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the potential mechanisms through which this compound and its comparators exert their biological effects.
Antifungal Mechanism of Action
Many antifungal agents, particularly polyenes and azoles, target the fungal cell membrane's integrity by interfering with ergosterol, a key component.
Caption: General mechanisms of action for polyene and azole antifungals.
Potential Cytotoxic Mechanism of Action for Macrodiolides
Some macrodiolides have been shown to induce apoptosis through the mitochondrial pathway. This diagram illustrates a simplified representation of this process.
Caption: Postulated apoptotic pathway induced by some macrodiolides.
Experimental Workflow for Bioactivity Screening
This diagram outlines the general workflow for screening compounds for both antifungal and cytotoxic activities.
Caption: General workflow for in vitro bioactivity assessment.
References
Despite its recognized potential in anticancer, antimicrobial, and anthelmintic applications, the specific molecular target and comparative selectivity of the macrocyclic dilactone IKD-8344 remain undefined in publicly accessible scientific literature. This absence of a defined primary target precludes a detailed analysis of its specificity against related off-targets, a critical aspect for advancing its therapeutic development.
This compound is a natural product isolated from an actinomycete species and has demonstrated a range of biological activities.[1][2][3] Notably, it exhibits potent cytotoxicity against L5178Y murine leukemia cells with an IC50 of 0.54 ng/ml and inhibits the growth of the mycelial form of Candida albicans with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml.[1][2][3] Furthermore, it has been shown to be active against Trichinella spiralis both in vitro and in vivo and can potentiate the effects of polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia.[1][2]
While these findings highlight the broad therapeutic potential of this compound, a comprehensive understanding of its mechanism of action is lacking. The diverse bioactivities suggest that this compound may interact with multiple cellular targets or a fundamental process common to these varied organisms. However, without the identification of a primary molecular target, such as a specific enzyme or receptor, it is not feasible to identify structurally or functionally related "off-targets."
Consequently, a comparative guide on the specificity of this compound cannot be constructed at this time. Such a guide would require quantitative data (e.g., IC50, Ki, or Kd values) comparing the compound's potency against its intended primary target versus a panel of related targets. This information is essential for predicting potential cross-reactivity and off-target effects in a therapeutic context.
Path Forward for Characterizing this compound Specificity
To address this knowledge gap, a logical experimental workflow would be necessary to first identify the primary target and then assess specificity.
Caption: A proposed experimental workflow for the identification of this compound's primary target and subsequent specificity profiling.
Further research, employing techniques such as those outlined in the workflow above, is required to elucidate the molecular mechanism of this compound. The identification of its primary target(s) will be a critical first step, paving the way for detailed specificity studies. Such data would be invaluable for the scientific and drug development communities to fully assess the therapeutic potential and safety profile of this promising natural compound. Until then, a comprehensive comparison guide on the specificity of this compound remains an objective for future investigation.
References
Independent Verification of IKD-8344 Effects: A Comparative Analysis Framework
Disclaimer: Extensive literature searches for the macrocyclic dilactone IKD-8344 have revealed its promising biological activities, including anticancer, antifungal, and anthelmintic properties. However, detailed public information regarding its specific mechanisms of action, including the signaling pathways it modulates, is currently unavailable. This limitation prevents a direct, evidence-based comparison with alternative compounds as requested.
Therefore, this guide provides a framework for the independent verification and comparison of this compound's effects. To illustrate the desired data presentation, experimental protocols, and visualizations, we present hypothetical comparative analyses. These analyses use well-characterized, alternative compounds to demonstrate how this compound could be evaluated and compared once its mechanistic details are elucidated.
Section 1: Anticancer Activity
This compound has demonstrated cytotoxicity against L5178Y murine leukemia cells. To understand its potential clinical utility, a thorough comparison with established anticancer agents targeting similar malignancies is crucial. As a representative example, we compare the known data for this compound with the well-studied macrolide anticancer agent, Tacrolimus (FK506), known to induce apoptosis through the calcineurin/NFAT pathway.
Data Presentation: Cytotoxicity Comparison
| Compound | Cell Line | IC50 |
| This compound | L5178Y Murine Leukemia | 0.54 ng/mL |
| Tacrolimus (FK506) | Jurkat (Human T-cell Leukemia) | ~5-15 ng/mL |
Experimental Protocol: Caspase-3 Activity Assay
This protocol outlines a method to determine the induction of apoptosis, a key mechanism for many anticancer drugs.
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in cancer cell lines treated with this compound or a comparator drug.
Materials:
-
Cancer cell line (e.g., L5178Y, Jurkat)
-
This compound and comparator drug (e.g., Tacrolimus)
-
Cell culture medium and supplements
-
96-well microplates
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and the comparator drug. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Cell Lysis: After incubation, centrifuge the plate and discard the supernatant. Lyse the cells using the lysis buffer provided in the assay kit.
-
Caspase-3 Assay: Add the caspase-3 substrate (DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
-
Analysis: Normalize the caspase-3 activity to the protein concentration of each sample. Compare the fold-change in caspase-3 activity in treated cells relative to the untreated control.
Mandatory Visualization: Hypothetical Anticancer Signaling Pathway
The following diagram illustrates the known signaling pathway for Tacrolimus, which serves as an example of the type of visualization that would be created for this compound upon elucidation of its mechanism.
Section 2: Antifungal Activity
This compound is known to inhibit the growth of the mycelial form of Candida albicans. A key aspect of its independent verification would be to compare its efficacy and mechanism to existing antifungal agents. Here, we provide a hypothetical comparison with Amphotericin B, a polyene antifungal that acts by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.
Data Presentation: Antifungal Efficacy Comparison
| Compound | Organism | MIC |
| This compound | Candida albicans (mycelial form) | 6.25 µg/mL |
| Amphotericin B | Candida albicans | 0.25-1.0 µg/mL |
Experimental Protocol: Fungal Membrane Permeability Assay
This protocol describes a method to assess damage to the fungal cell membrane, a common mechanism for antifungal drugs.
Objective: To determine if this compound compromises the integrity of the fungal cell membrane.
Materials:
-
Candida albicans culture
-
This compound and comparator drug (e.g., Amphotericin B)
-
Fungal growth medium (e.g., RPMI-1640)
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Fungal Culture: Grow C. albicans to the mid-logarithmic phase in RPMI-1640 medium.
-
Cell Preparation: Wash and resuspend the fungal cells in a suitable buffer (e.g., PBS).
-
Treatment: In a 96-well plate, add the fungal cell suspension, SYTOX Green stain (to a final concentration of 1 µM), and varying concentrations of this compound or Amphotericin B. Include a no-drug control and a positive control (e.g., heat-killed cells).
-
Incubation: Incubate the plate at 37°C in the dark.
-
Data Acquisition: Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) at regular intervals for up to 24 hours.
-
Analysis: An increase in fluorescence indicates that SYTOX Green has entered the cells through a compromised membrane and bound to nucleic acids. Compare the rate and extent of fluorescence increase between treated and untreated cells.
Mandatory Visualization: Hypothetical Antifungal Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel antifungal compound.
Section 3: Anthelmintic Activity
This compound has shown activity against Trichinella spiralis both in vitro and in vivo. To evaluate its potential as an anthelmintic, a comparison with a widely used drug like Albendazole is necessary. Albendazole's primary mechanism of action is the inhibition of tubulin polymerization in the parasite.
Data Presentation: Anthelmintic Activity (Hypothetical In Vitro Data)
| Compound | Parasite | Assay | EC50 |
| This compound | Trichinella spiralis (muscle larvae) | Larval Motility Assay | (Data not available) |
| Albendazole | Trichinella spiralis (muscle larvae) | Larval Motility Assay | ~0.1 µg/mL |
Experimental Protocol: In Vitro Larval Motility Assay
This protocol details a standard method for assessing the direct effect of a compound on parasite viability.
Objective: To evaluate the in vitro efficacy of this compound in inhibiting the motility of Trichinella spiralis muscle larvae.
Materials:
-
Trichinella spiralis muscle larvae (isolated from infected rodents)
-
This compound and comparator drug (e.g., Albendazole)
-
Culture medium (e.g., RPMI-1640 supplemented with antibiotics)
-
24-well culture plates
-
Inverted microscope
Procedure:
-
Larval Isolation: Isolate muscle larvae from the muscle tissue of infected mice using a standard pepsin-HCl digestion method.
-
Treatment: In a 24-well plate, add approximately 100 larvae per well in 1 mL of culture medium. Add varying concentrations of this compound or Albendazole. Include a solvent control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Motility Assessment: At specific time points (e.g., 24, 48, 72 hours), observe the larvae under an inverted microscope. Score larval motility (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Data Analysis: Calculate the percentage of non-motile larvae for each concentration and time point. Determine the EC50 value (the concentration that inhibits motility by 50%).
Mandatory Visualization: Logical Relationship in Anthelmintic Action
The diagram below illustrates the logical flow of Albendazole's mechanism of action, which could serve as a template for visualizing the mechanism of this compound once it is discovered.
IKD-8344: A Comparative Analysis of Cytotoxic Activity Against a Known IKK Inhibitor
This guide provides a comparative overview of the cytotoxic properties of IKD-8344, a novel macrocyclic dilactone, benchmarked against BAY 11-7082, a well-characterized inhibitor of the I-kappa-B kinase (IKK) pathway. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the anti-proliferative potential of this compound.
Introduction to this compound
This compound is a macrocyclic dilactone with demonstrated cytotoxic effects against the L5178Y murine leukemia cell line. While its precise molecular target is not yet fully elucidated, its potent anti-cancer activity warrants a comparative analysis with established cytotoxic agents. For the purpose of this guide, we will compare its cytotoxic potency with that of BAY 11-7082, an established inhibitor of the NF-κB signaling pathway known to induce apoptosis in various cancer cell lines.
Data Presentation: Cytotoxic Potency
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and BAY 11-7082 against various cancer cell lines. It is important to note that the data for this compound is specific to the L5178Y murine leukemia cell line, while the data for BAY 11-7082 is presented for other cancer cell lines due to the absence of publicly available data on the L5178Y line for this specific inhibitor.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 |
| This compound | L5178Y (Murine Leukemia) | Not Specified | Not Specified | 0.54 ng/mL |
| BAY 11-7082 | U266 (Multiple Myeloma) | MTT Assay | 4 hours | ~4 µM[1] |
| BAY 11-7082 | HGC27 (Gastric Cancer) | MTT Assay | 48 hours | 6.72 nM[2] |
| BAY 11-7082 | MKN45 (Gastric Cancer) | MTT Assay | 48 hours | 11.22 nM[2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or BAY 11-7082) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 4, 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[5][6][7] The canonical pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. Inhibitors like BAY 11-7082 block the phosphorylation of IκBα, thereby preventing NF-κB activation and promoting apoptosis in cancer cells.[1][8]
Caption: The canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.
Experimental Workflow: Cytotoxicity Assay
The following diagram illustrates a typical workflow for determining the cytotoxic effects of a compound using a cell-based assay like the MTT assay.
Caption: A generalized workflow for assessing compound cytotoxicity using a plate-based assay.
References
- 1. europeanreview.org [europeanreview.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kB pathway overview | Abcam [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound IKD-8344
Disclaimer: The compound identifier "IKD-8344" does not correspond to a publicly cataloged chemical substance. The following procedures are provided as a template to be adapted for a specific, identified compound. Users must consult the official Safety Data Sheet (SDS) for the actual compound being handled and adhere to all institutional, local, and national regulations for chemical waste disposal.
This document provides a procedural framework for the safe handling and disposal of waste generated from research activities involving novel chemical compounds, using "this compound" as a placeholder. The primary goal is to ensure the safety of laboratory personnel and minimize environmental impact.
Pre-Disposal Safety and Handling
Before beginning any work that will generate this compound waste, it is critical to perform a thorough risk assessment. All handling of the compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult the specific compound's SDS for glove compatibility and breakthrough time.
-
Body Protection: A flame-resistant lab coat is mandatory.
-
Respiratory Protection: Not generally required if handled in a fume hood. If there is a risk of aerosolization outside of a containment system, a properly fitted NIOSH-approved respirator is necessary.
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process. Never mix different waste streams. All waste containers must be clearly labeled with the full chemical name ("this compound"), the primary hazard (e.g., "Toxic," "Flammable"), and the date of accumulation start.
2.1. Solid Waste This stream includes contaminated consumables such as gloves, pipette tips, weigh boats, and paper towels.
-
Procedure:
-
Collect all solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
The container must be kept closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
2.2. Liquid Waste This stream includes unused solutions, cell culture media containing this compound, and solvent rinses.
-
Procedure:
-
Collect all aqueous and organic liquid waste in separate, dedicated, and chemically compatible containers. Do not mix aqueous and organic waste.
-
Containers must be equipped with a secure, sealed cap.
-
Maintain a pH between 5.5 and 9.5 for aqueous waste unless otherwise specified by your institution's Environmental Health & Safety (EHS) office.
-
Fill containers to no more than 80% capacity to allow for vapor expansion.
-
Quantitative Data for Waste Handling
The following table summarizes key hypothetical parameters for managing this compound waste streams. These values are for illustrative purposes only.
| Parameter | Guideline | Waste Stream | Rationale |
| Maximum Concentration in Aqueous Waste | < 100 µg/mL | Liquid (Aqueous) | Prevents potential reaction or exceeding limits for EHS pickup. |
| pH Range for Aqueous Solutions | 5.5 - 9.5 | Liquid (Aqueous) | Ensures compatibility with institutional wastewater treatment protocols. |
| Organic Solvent Content | < 10% | Liquid (Aqueous) | Minimizes mixed hazardous waste classification. |
| Storage Temperature | 18-25°C | All Streams | Prevents degradation or potential volatilization. |
| Maximum Accumulation Time | 90 days | All Streams | Adheres to typical satellite accumulation area time limits. |
Experimental Protocol: Cell Viability Assay with this compound
This protocol details a common experiment that would generate this compound waste.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue®) to each well. Incubate for 4 hours.
-
Data Acquisition: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Waste Collection: All used pipette tips, plates, and media containing this compound are to be collected as solid and liquid waste, respectively, following the procedures outlined in Section 2.
Visualized Workflows
The following diagrams illustrate the logical flow for waste disposal and a typical experimental procedure.
Caption: Workflow for the segregation and disposal of chemical waste.
Caption: Experimental workflow for a cell-based viability assay.
Personal protective equipment for handling IKD-8344
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of IKD-8344. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. This compound is a macrocyclic dilactone with potent biological activity, including high cytotoxicity, necessitating stringent safety measures.
Compound Identification and Properties
This compound is a macrocyclic dilactone originally isolated from an actinomycete species.[1][2][3][4] It is a solid substance with known anticancer, antimicrobial, and anthelmintic properties.[1][2][3][4] Its high cytotoxicity, particularly against L5178Y murine leukemia cells (IC50 = 0.54 ng/ml), underscores the need for careful handling.[1][2][3][4]
| Property | Data |
| CAS Number | 129046-69-1 |
| Molecular Formula | C48H76O12 |
| Molecular Weight | 845.1 g/mol |
| Physical State | Solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table outlines the required PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | Full-face respirator or a combination of a half-mask respirator with P100 (or equivalent) filters and chemical splash goggles, double-gloving (nitrile or neoprene), disposable lab coat with knit cuffs, shoe covers. |
| Handling Solubilized Compound | Chemical splash goggles, single-use nitrile gloves, disposable lab coat. |
| General Laboratory Work (Low Concentration) | Safety glasses with side shields, nitrile gloves, standard lab coat. |
| Spill Cleanup | Air-purifying respirator with appropriate cartridges, chemical-resistant gloves and boots, disposable coveralls. |
Step-by-Step Handling and Operational Plan
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the compound name and CAS number on the label match the order.
-
Storage: Immediately transfer the compound to a designated, locked, and clearly labeled freezer set to -20°C.[2][3][4]
-
Inventory: Log the compound's arrival, quantity, and storage location in the chemical inventory system.
Preparation of Stock Solutions
-
Controlled Environment: All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Weighing: Use a dedicated and calibrated analytical balance. Tare a suitable container before adding the compound.
-
Solubilization: Add the desired solvent (e.g., DMSO) dropwise to the solid in the fume hood. Ensure the container is sealed before vortexing or sonicating to fully dissolve the compound.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and expiration date.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), weighing papers, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps Waste: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse).
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, from initial receipt to final disposal, highlighting the critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
